Everninomicin D
Description
Structure
2D Structure
Properties
CAS No. |
39340-46-0 |
|---|---|
Molecular Formula |
C66H99Cl2NO35 |
Molecular Weight |
1537.4 g/mol |
IUPAC Name |
[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,7R,7'R,7aR,7'aR)-7'-hydroxy-7-methoxy-7'-[(1S)-1-methoxyethyl]spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C66H99Cl2NO35/c1-25-39(50(81-13)41(68)42(71)40(25)67)58(74)97-46-26(2)89-36(17-33(46)93-37-19-62(8,69(76)77)54(84-16)29(5)90-37)95-45-28(4)100-65(18-32(45)70)103-55-30(6)91-38(20-63(55,9)104-65)96-51-44(73)59(92-27(3)47(51)80-12)98-48-34(21-78-10)94-61(52(82-14)43(48)72)99-60-53(83-15)49-35(22-85-60)101-66(102-49)57-56(86-24-87-57)64(75,23-88-66)31(7)79-11/h26-38,43-49,51-57,59-61,70-73,75H,17-24H2,1-16H3/t26-,27-,28-,29+,30-,31+,32-,33-,34-,35+,36+,37+,38+,43+,44-,45-,46-,47+,48-,49-,51-,52+,53-,54+,55-,56-,57-,59+,60+,61+,62+,63-,64-,65-,66-/m1/s1 |
InChI Key |
HZLMUDOBOCVXQT-YOQBUGDQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@](CO9)([C@H](C)OC)O)OCO1)OC)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)(C(C)OC)O)OCO1)OC)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
The Orthosomycin Antibiotic, Everninomicin D: A Technical Guide to its Discovery, Isolation, and Characterization
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Everninomicin D is a complex oligosaccharide antibiotic belonging to the orthosomycin class, produced by the actinomycete Micromonospora carbonacea. It exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols for the fermentation of Micromonospora carbonacea, as well as the extraction, purification, and analytical characterization of this compound, are presented. Quantitative data is summarized in structured tables for clarity. Furthermore, this guide includes visualizations of the experimental workflow and the biosynthetic pathway of this compound, rendered using the DOT language, to facilitate a deeper understanding of the processes involved.
Discovery and Background
This compound was first isolated from the fermentation broth of Micromonospora carbonacea. The everninomicins are a class of antibiotics characterized by a complex octasaccharide core structure. Their unique mode of action, which involves binding to a novel site on the bacterial ribosome, has made them a subject of interest for the development of new antibacterial agents to combat antibiotic resistance.
Fermentation of Micromonospora carbonacea
The production of this compound is achieved through submerged aerobic fermentation of Micromonospora carbonacea. The composition of the fermentation medium and the culture conditions are critical for optimal antibiotic yield.
Fermentation Protocol
A two-stage fermentation process is typically employed for the production of this compound.
Germination Stage:
-
A lyophilized culture of Micromonospora carbonacea is aseptically transferred to a shake flask containing a sterile germination medium.
-
The flask is incubated on a rotary shaker for approximately 4 days at 35°C to achieve good germination.
Fermentation Stage:
-
An inoculum from the germination stage is transferred to a larger fermentation tank containing the production medium.
-
The fermentation is carried out for 50-70 hours at 35°C with agitation and aeration. The pH is maintained in the range of 7.0-7.3.
-
Antibiotic production is monitored by assaying samples against a susceptible organism, such as Staphylococcus aureus.
Fermentation Media Composition
The following tables summarize the composition of the germination and fermentation media.
Table 1: Germination Medium Composition
| Component | Concentration (g/L) |
| Bacto-beef extract | 3 |
| Tryptose | 5 |
| Dextrose | 1 |
| Soluble Starch | 24 |
| Yeast Extract | 5 |
| Calcium Carbonate | 1 |
Table 2: Fermentation Medium Composition
| Component | Quantity |
| Yeast Extract | 8.5 kg |
| Fish Solubles | 1.7 kg |
| Corn Steep Liquor (dry) | 1.7 kg |
| Calcium Carbonate | 1.7 kg |
| Lactose | 51.0 kg |
| Anti-foam (GE60) | 500 ml |
| Soft Water | 450 gallons |
Isolation and Purification of this compound
Following fermentation, this compound is isolated from the fermentation broth through a multi-step extraction and purification process.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Detailed Extraction and Purification Protocol
-
Extraction: The fermentation broth is filtered to remove the mycelia. The filtered broth is then extracted with a water-immiscible organic solvent, such as butanol. The organic extract containing the antibiotic is separated from the aqueous phase.
-
Concentration: The solvent extract is concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography for purification. A patent describes the use of a diatomaceous earth column, while other methods may employ silica gel.
-
Stationary Phase: Diatomaceous earth or Silica Gel 60.
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol can be used.
-
-
Fraction Collection and Analysis: Fractions are collected from the column and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: The fractions containing pure this compound are pooled and concentrated to yield the final product.
Quantitative Data on Purification
While specific yields for each step of this compound purification are not extensively reported in early literature, a patent provides an example of the overall yield.
Table 3: Example Yield from a Patented Purification Process
| Starting Material | Product | Yield | Minimum Inhibitory Concentration (MIC) against S. aureus |
| Fermentation Broth | Crude Extract | 12.6 g | 15 µg/ml |
Analytical Characterization of this compound
The structure and purity of this compound are confirmed using various analytical techniques.
Spectroscopic Data
Table 4: General Spectroscopic Data for Everninomicins
| Technique | Description |
| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight of everninomicins. Tandem MS (MS/MS) provides fragmentation patterns that help in sequencing the oligosaccharide chain. |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy are used to determine the detailed structure of the sugar moieties and the linkages between them. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment. |
Note: For detailed NMR data, researchers are advised to consult specialized databases or recent literature on everninomicin analogs.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a multitude of enzymes encoded by a large gene cluster in Micromonospora carbonacea. The pathway involves the assembly of the oligosaccharide backbone, followed by a series of tailoring reactions including glycosylation, methylation, and the formation of the characteristic orthoester linkages.
Key Steps in the Biosynthesis of the Everninomicin Core
The following diagram outlines the key stages in the biosynthesis of the everninomicin core structure.
Caption: Key stages in the biosynthetic pathway of this compound.
Recent research has identified several key genes and enzymes involved in this pathway, including glycosyltransferases responsible for assembling the sugar chain, methyltransferases that add methyl groups to specific hydroxyls, and the enzymes that form the dichloroisoeverninic acid moiety.
Conclusion
This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound from Micromonospora carbonacea. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development. Further research into the biosynthesis of everninomicins may open avenues for the bioengineering of novel and more potent antibiotic derivatives. The unique structure and mechanism of action of this compound underscore the importance of continued exploration of microbial secondary metabolites in the search for new therapeutics to address the growing challenge of antimicrobial resistance.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Everninomicin D
For Researchers, Scientists, and Drug Development Professionals
Everninomicin D is a complex oligosaccharide antibiotic belonging to the orthosomycin class, produced by the bacterium Micromonospora carbonacea.[1][2] It exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains, by inhibiting protein synthesis through a unique mechanism of action that involves binding to the 50S ribosomal subunit.[1][3] This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supported by quantitative data and experimental methodologies.
Chemical Structure
This compound is an octasaccharide, characterized by the presence of several uncommon sugar moieties, orthoester linkages, and a dichloroisoeverninic acid terminal group.[2][4] The complex structure has been elucidated through extensive chemical degradation, spectroscopic analysis, and total synthesis.[5][6][7]
The core structure consists of eight sugar residues, often labeled as rings A through H, connected by glycosidic and orthoester linkages. A key feature is the presence of two orthoester carbons, confirmed by 13C NMR signals at 119.6 and 120.0 ppm.[5] The molecule also contains a nitro sugar, evernitrose (A-ring), and a highly functionalized terminal sugar, eurekanate (H-ring).[1][4]
Mandatory Visualization 1: Chemical Structure of this compound
Caption: A simplified block diagram illustrating the sequence of the eight sugar rings and the dichloroisoeverninic acid moiety in this compound, highlighting the key linkage types.
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The absolute stereochemistry of the various chiral centers within the sugar rings and the configuration of the orthoester linkages have been determined through a combination of chemical degradation, NMR spectroscopy, and total synthesis.[6][8] The biosynthesis of the unique sugar components, such as the eurekanate H-ring, is an area of active research to fully understand the enzymatic control of stereochemistry.[1] The biosynthesis of the pentose sugars that form the H- and G-rings is thought to originate from a glucuronic acid decarboxylase, EvdS6.[9]
Quantitative Data
The structural elucidation of this compound relies heavily on spectroscopic data. The following tables summarize key quantitative data obtained from Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Mass Spectrometry Data for this compound and Related Fragments
| Ion/Fragment | m/z (Da) | Method | Notes |
| This compound [M+Na]+ | 1557 | ESI-MS | Sodiated molecular ion. |
| Everninomicin Q [M+H]+ | 1116.4 | LC/MS | A B-H ring heptasaccharide intermediate lacking the A1 and A rings.[4] |
| Evertetrose | - | - | A degradation product obtained from hydrolysis.[5] |
| Olgose | - | - | A degradation product obtained from hydrolysis.[5] |
Table 2: Key 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) | Assignment |
| Orthoester Carbon 1 | 119.6 | Confirms the presence of the first orthoester linkage.[5] |
| Orthoester Carbon 2 | 120.0 | Confirms the presence of the second orthoester linkage.[5] |
Experimental Protocols
The determination of the structure and stereochemistry of this compound involves a series of detailed experimental procedures.
1. Isolation and Purification
This compound is produced by the fermentation of Micromonospora carbonacea. The antibiotic is isolated from the fermentation broth through a series of chromatographic techniques.[2]
-
Fermentation: The producing organism is cultured in a suitable medium to promote the production of this compound.
-
Extraction: The fermentation broth is extracted with an organic solvent to isolate the crude antibiotic mixture.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography (e.g., silica gel chromatography, preparative HPLC) to separate this compound from other related everninomicins and impurities.[10]
2. Structural Elucidation by Mass Spectrometry
Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) is a powerful tool for characterizing the structure of everninomicins.[11][12]
-
Sample Preparation: A solution of this compound is prepared, often with the addition of sodium chloride to facilitate the formation of sodiated adducts, as protonation is not readily achieved.[11][12]
-
ESI-MS Analysis: The sample is introduced into the mass spectrometer via electrospray ionization.
-
Tandem MS (MS/MS): The sodiated molecular ion is isolated and subjected to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides information about the sequence of the sugar units.[11][12] A charge-remote fragmentation pattern is often observed with the sodium ion located centrally in the sugar chain.[11]
Mandatory Visualization 2: Experimental Workflow for MS-based Structural Analysis
Caption: A flowchart outlining the key steps in the mass spectrometric analysis of this compound for structural elucidation.
3. Structural Elucidation by NMR Spectroscopy
Multidimensional NMR spectroscopy is essential for determining the detailed connectivity and stereochemistry of this compound.[4][10]
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., methanol-d4).[10]
-
1D and 2D NMR Experiments: A suite of NMR experiments is performed, including:
-
1H NMR: To identify the proton signals.
-
13C NMR: To identify the carbon signals.[5]
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within sugar rings.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for connecting the sugar units.[10]
-
-
Data Analysis: The NMR data is analyzed to assign all proton and carbon signals and to determine the stereochemical relationships between different parts of the molecule.
Mechanism of Action and Biological Significance
This compound inhibits bacterial protein synthesis by binding to a unique site on the large (50S) ribosomal subunit, involving interactions with 23S rRNA and ribosomal protein L16.[3] This distinct binding site explains the lack of cross-resistance with other classes of ribosome-targeting antibiotics.[1][3] The dichloroisoeverninic acid (A1-ring) is crucial for this interaction.[4] The potent activity of this compound against multidrug-resistant pathogens makes it a promising lead compound for the development of new antibiotics.[13][14]
Mandatory Visualization 3: Logical Relationship in this compound's Mechanism of Action
Caption: A diagram illustrating the mechanism of action of this compound, leading to bacterial cell death.
References
- 1. Efforts Towards Understanding the Formation of the Eurekanate Sugar and the Early Biosynthesis of this compound [ir.vanderbilt.edu]
- 2. CHEMISTRY OF ANTIBIOTICS FROM MICROMONOSPORA. 3. ISOLATION AND CHARACTERIZATION OF this compound AND B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of the orthosomycin antibiotics avilamycin and evernimicin in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dichloroisoeverninic Acid Biosynthesis and Chemoenzymatic Synthesis of New Orthosomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of everninomicin 13,384-1--Part 3: synthesis of the DE fragment and completion of the total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of everninomicin 13,384-1--Part 1: retrosynthetic analysis and synthesis of the A1B(A)C fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the origins of pentose sugars in this compound biosynthesis | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 10. Discovery of New Everninomicin Analogs from a Marine-Derived Micromonospora sp. by Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple-stage mass spectrometric analysis of complex oligosaccharide antibiotics (everninomicins) in a quadrupole ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Everninomicin, a new oligosaccharide antibiotic: its antimicrobial activity, post-antibiotic effect and synergistic bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Everninomicin D Biosynthesis Pathway and Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Everninomicin D, a potent oligosaccharide antibiotic. It details the genetic architecture of the biosynthetic gene cluster, the enzymatic steps involved in the assembly of this complex natural product, and the experimental methodologies used to elucidate this pathway.
Introduction to this compound
This compound is a member of the orthosomycin family of antibiotics, produced by the soil bacterium Micromonospora carbonacea. These antibiotics are characterized by their unique mode of action, inhibiting bacterial protein synthesis by binding to a novel site on the 50S ribosomal subunit, thus showing no cross-resistance with other ribosome-targeting drugs. This compound, in particular, is a promising clinical candidate due to its potent activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its complex octasaccharide structure, featuring two orthoester linkages and a variety of unusual sugar moieties, is assembled by a sophisticated enzymatic machinery encoded within a dedicated biosynthetic gene cluster.
The this compound (evd) Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a large biosynthetic gene cluster (BGC) in Micromonospora carbonacea. The cluster contains genes encoding for a Type I polyketide synthase, numerous glycosyltransferases, methyltransferases, oxygenases, and other tailoring enzymes. The organization of the evd gene cluster is depicted below, with genes color-coded according to their putative functions.
Caption: Organization of the this compound biosynthetic gene cluster.
A detailed annotation of the genes within the evd cluster and their putative functions is provided in the table below.
| Gene | Putative Function |
| evdD3 | Iterative Type I Polyketide Synthase (PKS) responsible for the synthesis of the orsellinic acid (OSA) precursor. |
| evdD1 | β-ketoacyl-ACP (KAS) III-like acyltransferase that transfers the OSA moiety to the heptasaccharide core.[1] |
| evdD2 | Flavin-dependent halogenase responsible for the dichlorination of the orsellinic acid ring.[1] |
| evdM5 | O-methyltransferase that methylates the C-2 hydroxyl group of the dichloroisoeverninic acid (DCIE) precursor.[1] |
| evdS6 | Bifunctional glucuronic acid decarboxylase involved in the biosynthesis of the pentose sugars (H- and G-rings).[2] |
| evdN1 | Nitrososynthase (also known as ORF36) that catalyzes the formation of the L-evernitrose nitrosugar (A-ring).[3] |
| evdGTs | A suite of glycosyltransferases responsible for attaching the various sugar moieties to the growing oligosaccharide chain. |
| evdMs | A series of ten methyltransferases that decorate the oligosaccharide scaffold at various positions. |
| evdOs | Oxygenases proposed to be involved in the formation of the characteristic orthoester linkages. |
| reg | Regulatory genes controlling the expression of the biosynthetic gene cluster. |
| trans | Transporter genes likely involved in the export of the antibiotic. |
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a modular process involving the sequential assembly of its constituent parts. The pathway can be broadly divided into the formation of the dichloroisoeverninic acid (DCIE) A1-ring, the synthesis of the various sugar moieties, the assembly of the oligosaccharide backbone, and the final tailoring reactions.
Caption: Proposed biosynthetic pathway of this compound.
Formation of the Dichloroisoeverninic Acid (DCIE) A1-Ring
The biosynthesis of the DCIE A1-ring begins with the iterative Type I polyketide synthase, EvdD3 , which utilizes one molecule of acetyl-CoA and three molecules of malonyl-CoA to synthesize orsellinic acid (OSA), which remains attached to the acyl carrier protein (ACP) domain of the PKS.[1] The KAS III-like acyltransferase, EvdD1 , then transfers the OSA moiety from the ACP of EvdD3 to the heptasaccharide intermediate, Everninomicin Q (Evn Q), to form Everninomicin S.[1] Subsequently, the flavin-dependent halogenase, EvdD2 , catalyzes the dichlorination of the aromatic ring.[1] The final step in DCIE formation is the O-methylation of the C-2 hydroxyl group by the methyltransferase EvdM5 .[1]
Biosynthesis of the Sugar Moieties
Pentose Sugars (H- and G-rings): The biosynthesis of the terminal pentose sugars is initiated by the bifunctional enzyme EvdS6 . This enzyme acts on UDP-glucuronic acid and, unlike typical decarboxylases, produces two products: oxidized UDP-4”-keto-D-xylose and reduced UDP-D-xylose. These two molecules are the likely precursors for the H- and G-rings of the everninomicin scaffold.[2]
Nitrosugar (A-ring): The characteristic L-evernitrose A-ring is synthesized by a dedicated set of enzymes. The final step in its formation is catalyzed by the nitrososynthase EvdN1 (also referred to as ORF36), which performs a flavin-dependent double oxidation of the amino sugar precursor, TDP-L-epi-vancosamine, to yield the corresponding nitroso sugar.[3] Evidence suggests that the attachment of the A-ring nitrosugar is the final step in the overall biosynthesis of this compound.[1]
Assembly and Tailoring
The assembly of the octasaccharide core is carried out by a series of glycosyltransferases (evdGTs) that sequentially add the activated sugar precursors to a growing acceptor molecule. Following the assembly of the core structure, a series of tailoring enzymes , including ten distinct methyltransferases (evdMs) and several oxygenases (evdOs) , modify the scaffold to produce the final this compound molecule. The oxygenases are believed to be responsible for the formation of the two critical orthoester linkages that are characteristic of the orthosomycin family of antibiotics.
Quantitative Data
The production of this compound and its intermediates has been quantified in various wild-type and mutant strains of M. carbonacea. Additionally, engineered strains have shown significantly improved titers.
| Strain/Condition | Product | Titer (mg/L) | Reference |
| M. carbonacea (Wild-type) | Everninomicin congeners | ~2 | --INVALID-LINK-- |
| M. carbonacea ΔevdD3 | Everninomicin Q (Evn Q) | 11 | --INVALID-LINK-- |
| Engineered Micromonospora sp. (BGC duplication) | Everninomicin M | 98.6 | --INVALID-LINK-- |
Note: Detailed enzyme kinetic data (Km, kcat) for the majority of the this compound biosynthetic enzymes are not yet available in the public domain.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Deletion in Micromonospora carbonacea via Microporous Intergeneric Conjugation
This method is used to create targeted gene knockouts in M. carbonacea to study the function of specific biosynthetic genes.
Caption: Workflow for gene deletion in M. carbonacea.
Protocol Details:
-
Construction of the Gene Replacement Vector: A suicide vector (e.g., a derivative of pSET152) that cannot replicate in M. carbonacea is used. The vector contains flanking homologous regions (typically ~1-2 kb) upstream and downstream of the target gene, an antibiotic resistance marker (e.g., aac(3)IV for apramycin resistance), and a counter-selection marker (e.g., sacB for sucrose sensitivity).
-
Preparation of Donor and Recipient Strains: The E. coli donor strain (e.g., S17-1), carrying the gene replacement plasmid, is grown in LB medium with appropriate antibiotics. The recipient M. carbonacea strain is grown in a suitable liquid medium (e.g., TSB) to mid-log phase.
-
Conjugation: The donor and recipient cells are mixed and plated onto a conjugation agar medium (e.g., ISP4) on a sterile microporous membrane (e.g., a 0.45 µm nitrocellulose filter) placed on an agar plate.
-
Selection of Exconjugants: After incubation to allow for plasmid transfer, the plate is overlaid with a soft agar containing antibiotics to select for M. carbonacea cells that have integrated the plasmid into their genome (single crossover event) and to kill the E. coli donor cells.
-
Selection for Double Crossover: Colonies from the single crossover selection are grown in non-selective liquid medium to allow for the second crossover event to occur. The culture is then plated on a medium containing sucrose. Cells that have undergone a double crossover, resulting in the deletion of the target gene and the loss of the sacB gene, will be able to grow, while those that retain the sacB gene will be killed.
-
Verification: Colonies are screened by PCR using primers that flank the deleted region to confirm the gene deletion.
Heterologous Expression and Purification of His-tagged Enzymes
This protocol is for the production and purification of individual biosynthetic enzymes in E. coli for in vitro characterization.
Protocol Details:
-
Cloning: The gene of interest is PCR amplified from M. carbonacea genomic DNA and cloned into an E. coli expression vector (e.g., pET series) that incorporates an N- or C-terminal polyhistidine (His) tag.
-
Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A culture is grown to mid-log phase (OD600 of 0.6-0.8) at 37°C, and then protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell debris is removed by centrifugation.
-
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange/Desalting: The purified protein is buffer-exchanged into a storage buffer (e.g., using a desalting column or dialysis) to remove the imidazole and prepare the enzyme for in vitro assays. The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays and LC-MS Analysis
These assays are used to determine the function and substrate specificity of the purified enzymes.
Protocol Details:
-
In Vitro Reaction: A typical reaction mixture contains the purified enzyme, the substrate(s) (e.g., a biosynthetic intermediate, an activated sugar donor), and any necessary cofactors (e.g., NAD+, FAD, S-adenosyl methionine) in a suitable buffer. The reaction is incubated at an optimal temperature for a defined period.
-
Reaction Quenching and Extraction: The reaction is stopped, often by the addition of an organic solvent like methanol or ethyl acetate. The products are then extracted from the reaction mixture.
-
LC-MS Analysis: The extracted products are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Chromatography: A C18 reverse-phase column is typically used with a gradient of water and acetonitrile (both often containing a small amount of formic acid to improve ionization) to separate the components of the reaction mixture.
-
Mass Spectrometry: The eluent from the LC is directed into a mass spectrometer (e.g., a quadrupole time-of-flight or an ion trap instrument) operating in electrospray ionization (ESI) mode. The mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns (MS/MS) are used to identify the reaction products by comparing them to authentic standards or by deducing their structures from the fragmentation data.
-
Conclusion
The biosynthesis of this compound is a complex and fascinating process that involves a large suite of dedicated enzymes. Significant progress has been made in elucidating the functions of many of the genes in the evd cluster and in understanding the assembly of this potent antibiotic. This knowledge opens up exciting possibilities for the bioengineering of the pathway to produce novel everninomicin analogs with improved pharmacological properties. Further research, particularly in the detailed kinetic characterization of the biosynthetic enzymes and the structural elucidation of enzyme-substrate complexes, will undoubtedly provide deeper insights into the intricate mechanisms of orthosomycin biosynthesis and pave the way for the development of new and effective antibiotics.
References
- 1. Characterization of Dichloroisoeverninic Acid Biosynthesis and Chemoenzymatic Synthesis of New Orthosomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the origins of pentose sugars in this compound biosynthesis | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 3. Structure of the bifunctional everninomicin biosynthetic enzyme EvdMO1 suggests independent activity of the fused methyltransferase-oxidase domains - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical and Chemical Properties of Everninomicin D
Introduction
This compound is a complex oligosaccharide antibiotic belonging to the orthosomycin class, produced by the actinomycete Micromonospora carbonacea.[1][2] It exhibits potent activity primarily against Gram-positive bacteria, including multidrug-resistant strains, by inhibiting protein synthesis through a unique mechanism of action.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical workflows.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆₆H₉₉Cl₂NO₃₅ | [5] |
| Molecular Weight | 1537.38 g/mol | [5] |
| CAS Number | 39340-46-0 | [5] |
| Appearance | Pale yellowish gum (for analogs) | [6] |
| Solubility | Data not readily available in cited literature. General antibiotic solubility resources may provide guidance.[7] | N/A |
| Melting Point | Data not available in cited literature. | N/A |
| UV λmax | ~300 nm (inferred from HPLC detection) | [8] |
Note: Some sources refer to a broader "Everninomycin" with the formula C₇₀H₉₇Cl₂NO₃₈ and a molecular weight of approximately 1631.4 g/mol .[9][10] This guide focuses specifically on the properties attributed to this compound.
Mechanism of Action: Ribosomal Inhibition
This compound inhibits bacterial protein synthesis by binding to a unique site on the 50S large ribosomal subunit.[3][11] This interaction physically obstructs the translation process, distinguishing its mechanism from many other classes of ribosome-targeting antibiotics.
The binding site is located in a region formed by ribosomal protein uL16 (also known as L16) and specific nucleotides within the loops of helices 89 and 91 of the 23S rRNA.[12][13][14] By binding to this pocket, this compound sterically hinders the proper accommodation of aminoacyl-tRNA (aa-tRNA) into the ribosomal A-site.[13][15] This blockage prevents the elongation phase of protein synthesis. Furthermore, the binding site overlaps with that of initiation factor 2 (IF2), suggesting that this compound also interferes with the formation of the 70S initiation complex.[14][15]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Protocols
The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques.
Isolation and Purification
This compound is a natural product isolated from the fermentation broth of Micromonospora carbonacea. The general protocol involves:
-
Fermentation: Culturing of M. carbonacea in a suitable nutrient medium to promote antibiotic production.[1]
-
Extraction: Separation of the mycelium from the broth, followed by solvent extraction of the active components.
-
Chromatography: Purification of the crude extract using chromatographic techniques, such as column chromatography, to separate this compound from other closely related analogs (e.g., Everninomicin B).[1][2]
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and structure of this compound and its analogs.
-
Technique: Electrospray ionization (ESI) quadrupole ion-trap tandem mass spectrometry (MS/MS) is commonly utilized.[6] High-Resolution ESI-MS (HRESIMS) is used for accurate mass measurements to confirm the molecular formula.[6]
-
Sample Preparation: Due to the difficulty in protonating the molecule, sodium chloride (~1 µg/mL) is often added to the sample to facilitate the formation of abundant sodiated adducts, [M+Na]⁺.[6]
-
Solvent System: A typical solvent system for ESI-MS analysis is water and acetonitrile with 0.1% acetic acid. Caution is advised as this can promote the hydrolysis of the central orthoester.[6]
-
Analysis: Multiple-stage mass analysis (MSⁿ) of the sodiated species provides specific fragment ions that are crucial for elucidating the sugar sequence of the oligosaccharide chain.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the complete structural elucidation of this compound and its analogs.
-
Spectrometers: High-field NMR spectrometers (e.g., 400 MHz) are used to acquire the data.[6]
-
Solvent: Deuterated methanol (methanol-d₄ or CD₃OD) is a common solvent for NMR analysis of Everninomicin analogs.[6]
-
Experiments: A suite of 1D and 2D NMR experiments are performed for full structural assignment:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is vital for connecting the different sugar moieties and establishing the overall structure.[6]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation, purification, and quantitative analysis of Everninomicin compounds. A protocol for a related Everninomicin (SCH 27899) is as follows:
-
Column: An octyldecyl silane (C18) column is effective for separation.[8]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and an ion-pair medium (e.g., 80:20 ratio). The ion-pair medium can be composed of 0.01 M tetramethylammonium hydroxide and 0.005 M ammonium acetate, adjusted to pH 7.2 with acetic acid.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: Detection is performed using a UV spectrophotometer, typically set at a wavelength of 300 nm.[8]
Analytical and Biosynthetic Workflows
Workflow for Analog Discovery
Modern analytical approaches combine mass spectrometry with computational tools to rapidly identify new analogs of Everninomicin from microbial extracts. This metabolomics-driven workflow is a powerful tool in natural product discovery.
Caption: Workflow for the discovery of new Everninomicin analogs.
References
- 1. CHEMISTRY OF ANTIBIOTICS FROM MICROMONOSPORA. 3. ISOLATION AND CHARACTERIZATION OF this compound AND B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of Antibiotics from Micromonospora: III. Isolation and Characterization of this compound and Everninomicin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltransferase Contingencies in the Pathway of this compound Antibiotics and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbiological Characterization of Everninomicins B and D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of New Everninomicin Analogs from a Marine-Derived Micromonospora sp. by Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. Pharmacokinetics of an Everninomicin (SCH 27899) in Mice, Rats, Rabbits, and Cynomolgus Monkeys following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Everninomycin | C70H97Cl2NO38 | CID 443597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structures of the orthosomycin antibiotics avilamycin and evernimicin in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel site of antibiotic action in the ribosome: Interaction of evernimicin with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricate Oligosaccharide Architecture of Everninomicin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Everninomicin D, a member of the everninomicin family of antibiotics, possesses a complex octasaccharide core that is crucial for its potent antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains. A thorough understanding of its intricate structure is paramount for elucidating its mechanism of action, guiding synthetic efforts for analog development, and optimizing its therapeutic potential. This technical guide provides an in-depth exploration of the oligosaccharide structure of this compound, detailing the constituent monosaccharides, their linkages, and the experimental methodologies employed for its structural characterization.
The Octasaccharide Core: A Symphony of Sugars
This compound is an octasaccharide antibiotic characterized by a highly branched and substituted sugar chain. The structural elucidation of this complex molecule has been a significant challenge, primarily addressed through a combination of sophisticated analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The core structure is composed of several unique and modified monosaccharide units. These include derivatives of common sugars as well as rare, highly substituted moieties. The complete structure, including the stereochemistry of the glycosidic linkages, has been pieced together through meticulous analysis of spectroscopic data and confirmed through the synthesis of its fragments.
Constituent Monosaccharides and Linkages
The oligosaccharide chain of this compound is a complex assembly of eight sugar residues, often referred to by letters A through H in various literature sources. The structural backbone is composed of fragments designated as A1B(A)C and DEFGHA2. Key monosaccharide components that have been identified include D-olivose and L-evernitrose, among other highly modified sugars. The connectivity between these units is established through a series of glycosidic bonds and, notably, includes orthoester linkages, which are a characteristic feature of this class of antibiotics.
Quantitative Structural Data
The precise structural arrangement of this compound's oligosaccharide core has been determined through extensive NMR and MS analyses. The following tables summarize key quantitative data obtained from these studies, providing a valuable reference for researchers in the field.
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragmentation Ion (m/z) | Putative Structural Assignment |
| [M+Na]+ | Varies | Loss of terminal sugar units (e.g., evernitrose) |
| [M+Na]+ | Varies | Cleavage at glycosidic linkages |
| [M+Na]+ | Varies | Fragmentation of the aglycone moiety |
Note: The specific m/z values can vary depending on the ionization method and experimental conditions. This table provides a generalized view of the fragmentation pattern.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Monosaccharide Residues of this compound Analogs
| Monosaccharide Residue | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| L-evernitrose (A) | Anomeric H: ~5.0-5.2 | Anomeric C: ~98-102 |
| D-olivose (B) | Anomeric H: ~4.5-4.8 | Anomeric C: ~100-104 |
| DIA (A1) | Aromatic H: ~6.5-7.5 | Aromatic C: ~110-160 |
Note: Chemical shifts are highly dependent on the solvent, temperature, and neighboring residues. The values presented are approximate and intended for illustrative purposes. Detailed assignments for this compound itself are found in specialized literature.
Experimental Protocols for Structural Elucidation
The determination of the complex oligosaccharide structure of this compound relies on a synergistic application of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in the structural elucidation of this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of oligosaccharides in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals and to establish through-bond and through-space connectivities.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆).
-
The sample is filtered into a 5 mm NMR tube.
1D NMR Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. Anomeric protons typically resonate in the 4.5-5.5 ppm region.
-
¹³C NMR: Provides information on the carbon skeleton. Anomeric carbons are typically found in the 90-110 ppm range.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton networks within each monosaccharide ring.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the identification of individual sugar residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of carbon signals based on their attached proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the linkages between monosaccharide units and the sequence of the oligosaccharide chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is essential for determining the stereochemistry of glycosidic linkages and the overall conformation of the molecule.
Typical NMR Spectrometer Parameters:
-
Spectrometer: 500 MHz or higher field strength Bruker Avance (or equivalent).
-
Probe: Cryoprobe for enhanced sensitivity.
-
Temperature: 298 K.
-
Pulse Programs: Standard Bruker pulse programs for each 2D experiment.
-
Data Processing: Software such as TopSpin or MestReNova is used for processing and analysis of the NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and the sequence of monosaccharide units through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like oligosaccharides.
Sample Preparation:
-
A dilute solution of this compound is prepared in a solvent compatible with ESI, typically a mixture of water, acetonitrile, or methanol, often with a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):
-
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺).
-
First Mass Analysis (MS1): The ions are guided into the mass analyzer, and the precursor ion of interest (e.g., the molecular ion of this compound) is selected.
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Second Mass Analysis (MS2): The resulting fragment ions are separated in a second mass analyzer, and their mass-to-charge ratios are detected.
Data Analysis:
-
The fragmentation pattern provides information about the sequence of monosaccharides. The mass differences between fragment ions correspond to the masses of individual sugar residues.
-
Cross-ring cleavages can provide information about the positions of linkages between monosaccharide units.
Visualizing the Structure and Workflow
To better understand the relationships between the different components of this compound's structure and the workflow for its analysis, the following diagrams are provided.
Caption: Hierarchical structure of this compound.
Caption: Workflow for structural elucidation.
This comprehensive guide serves as a foundational resource for professionals engaged in the study and development of everninomicin-based antibiotics. A deep understanding of the oligosaccharide core is the cornerstone for future innovations in combating bacterial resistance.
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Everninomicin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Everninomicin D is an oligosaccharide antibiotic with potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis, makes it a promising candidate for further development.[1][4][5][6] Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical step in understanding its efficacy and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]
These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution and agar dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][9][10][11]
Quantitative Data Summary
The following tables summarize the reported MIC values for Everninomicin (referred to as evernimicin or SCH 27899 in some studies) against various Gram-positive pathogens. These values have been compiled from multiple studies and demonstrate the potent activity of the antibiotic.
Table 1: MIC Values of Everninomicin against Staphylococcus spp.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.38 | 0.5 | <0.016 - 1.5 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.38[12] | 0.78[2] | ≤1.0[3] |
| Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS) | 1.0 |
Table 2: MIC Values of Everninomicin against Enterococcus spp.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterococcus faecalis | 0.2[2] | <0.016 - 1.5 | |
| Enterococcus faecium | 0.39[2] | <0.016 - 1.5 | |
| Enterococcus avium | <0.016 - 1.5 |
Table 3: MIC Values of Everninomicin against Streptococcus spp.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae | 0.1[2] | 0.047 | |
| Streptococcus pyogenes | 0.1[2] | <0.016 - 1.5 | |
| Streptococcus agalactiae | <0.016 - 1.5 |
Table 4: MIC Values of Everninomicin against Other Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Clostridium difficile | 0.1 | ||
| Borrelia burgdorferi | 0.25 | 0.5 | 0.06 - 0.5[13] |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of antimicrobial agents.[7][9][10][11]
1. Materials
-
This compound stock solution (prepared in a suitable solvent, such as DMSO, and then diluted in water)[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like streptococci, use CAMHB supplemented with lysed horse blood and β-NAD (MH-F broth).[9][11]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Reference bacterial strains for quality control (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
2. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Dispense 50 µL of each dilution into the wells of a 96-well microtiter plate.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7] This is typically done by a 1:100 dilution followed by adding 50 µL of the diluted inoculum to 50 µL of the antibiotic solution in the wells.[7]
4. Inoculation and Incubation
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For streptococci, incubate in an atmosphere of 5% CO₂.
5. Interpretation of Results
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[7]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC for the quality control strains should fall within the established ranges.
Protocol 2: Agar Dilution Method
This method is also based on CLSI and EUCAST guidelines and is an alternative to broth microdilution.[14]
1. Materials
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms, use MHA supplemented with 5% defibrinated sheep blood.
-
Sterile petri dishes
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Inoculum replicator (e.g., multipoint inoculator)
-
Incubator (35 ± 2°C)
-
Reference bacterial strains for quality control
2. Preparation of Agar Plates
-
Prepare molten MHA and cool to 45-50°C.
-
Prepare serial two-fold dilutions of this compound in a suitable diluent.
-
Add a defined volume of each antibiotic dilution to the molten agar to achieve the desired final concentrations (e.g., add 1 mL of a 20x antibiotic concentration to 19 mL of agar).
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate with no antibiotic.
3. Preparation and Inoculation of Bacteria
-
Prepare the bacterial inoculum as described for the broth microdilution method.
-
Dilute the 0.5 McFarland suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Using an inoculum replicator, spot-inoculate the surface of each agar plate with the bacterial suspensions.
4. Incubation and Interpretation
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[8]
-
The growth on the control plate should be confluent.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for MIC determination.
References
- 1. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Everninomicin, a new oligosaccharide antibiotic: its antimicrobial activity, post-antibiotic effect and synergistic bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Gram-positive antimicrobial activity of evernimicin (SCH 27899), a novel oligosaccharide, compared with other antimicrobials: a multicentre international trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Dichloroisoeverninic Acid Biosynthesis and Chemoenzymatic Synthesis of New Orthosomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltransferase Contingencies in the Pathway of this compound Antibiotics and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. Antimicrobial activity of everninomicin against clinical isolates of Enterococcus spp., Staphylococcus spp., and Streptococcus spp. tested by Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of the Everninomicin SCH 27899 and Other Newer Antimicrobial Agents against Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
Application of Everninomicin D in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Everninomicin D is a member of the oligosaccharide class of antibiotics, demonstrating potent activity against a wide spectrum of gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). As an inhibitor of bacterial protein synthesis with a novel mechanism of action, this compound presents a promising avenue for the development of new therapeutic agents to combat challenging MRSA infections. This document provides a comprehensive overview of the application of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It binds to the bacterial ribosome, disrupting the assembly process at a site distinct from other clinically used ribosome-targeting antibiotics.[2][3] This unique binding site suggests a low potential for cross-resistance with existing classes of protein synthesis inhibitors.
References
- 1. Everninomicin, a new oligosaccharide antibiotic: its antimicrobial activity, post-antibiotic effect and synergistic bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The postantibiotic effect of selected antibiotics on Staphylococcus aureus Newbould 305 from bovine intramammary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Everninomicin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Everninomicin D is a complex oligosaccharide antibiotic belonging to the everninomicin class, which is isolated from Micromonospora carbonacea.[1][2] These antibiotics exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains, by inhibiting protein synthesis through a unique mechanism targeting the ribosome.[3][4] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Method Summary
The presented method utilizes a reversed-phase C18 or a polymer-based column to achieve separation. The mobile phase composition is critical for retaining and resolving the polar, complex structure of this compound. A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer or ion-pair medium.[5] Detection is performed using a UV detector, as the molecule contains chromophores that absorb in the UV spectrum.[5] This method is suitable for the determination of this compound in various matrices, including biological fluids, with appropriate sample preparation.[5]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters and performance data for the HPLC analysis of this compound, synthesized from published methodologies.[5]
| Parameter | Value / Condition | Source |
| HPLC System | Standard HPLC/UHPLC System with UV Detector | [5][6] |
| Column | Hamilton PRP-1 (150 x 4.1 mm, 5 µm) or equivalent C18 | [5][6] |
| Mobile Phase | 80:20 Methanol / Ion-Pair Medium | [5] |
| Ion-Pair Medium: 0.01 M Tetramethylammonium hydroxide, 0.005 M Ammonium acetate, pH 7.2 | [5] | |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 300 nm | [5] |
| Column Temperature | Ambient or 40 °C | [7] |
| Injection Volume | 20 µL | [5][7] |
| Retention Time (t R ) | Compound-specific, e.g., ~8-12 min | [6] |
| **Linearity (r²) ** | > 0.995 | [5] |
| Limit of Quantification (LOQ) | ~1 µg/mL in plasma | [5] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the HPLC analysis of this compound.
1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
Analytical column: Hamilton PRP-1 (150 x 4.1 mm, 5 µm) or equivalent reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[5][6]
-
HPLC grade Methanol and Acetonitrile.
-
HPLC grade water.
-
Tetramethylammonium hydroxide.
-
Ammonium acetate.
-
Acetic acid or Ammonium hydroxide for pH adjustment.
-
This compound reference standard.
-
0.22 µm or 0.45 µm syringe filters for sample clarification.
2. Preparation of Mobile Phase and Solutions
-
Ion-Pair Medium (Aqueous Component): Prepare a solution containing 0.01 M tetramethylammonium hydroxide and 0.005 M ammonium acetate in HPLC grade water. Adjust the pH to 7.2 with acetic acid.[5] Filter through a 0.22 µm membrane filter before use.
-
Mobile Phase: Mix HPLC grade methanol and the prepared Ion-Pair Medium in an 80:20 (v/v) ratio.[5] Degas the mobile phase before use.
3. Standard Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1 µg/mL to 100 µg/mL).[5]
4. Sample Preparation (from Plasma)
-
To 1 mL of plasma sample, add a protein precipitation agent (e.g., 3 mL of acetonitrile).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in a known volume (e.g., 0.4 mL) of the HPLC mobile phase.[5]
-
Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: Hamilton PRP-1 (150 x 4.1 mm, 5 µm)
-
Mobile Phase: 80:20 Methanol / Ion-Pair Medium (pH 7.2)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
UV Detection: 300 nm[5]
-
Run Time: Sufficient to allow for the elution of this compound and any other components of interest.
6. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards, starting from the lowest concentration to the highest, to establish the calibration curve.
-
Inject the prepared samples for analysis.
-
Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the run.
7. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak area of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships within the HPLC system.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships of components in the HPLC system.
References
- 1. High Resolution LC/MS for Analysis of Minor Components in Complex Mixtures: Identification of Impurities and Degradation Products of a Novel Oligosaccharide Antibiotic | JEOL Resources [jeolusa.com]
- 2. CHEMISTRY OF ANTIBIOTICS FROM MICROMONOSPORA. 3. ISOLATION AND CHARACTERIZATION OF this compound AND B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyltransferase Contingencies in the Pathway of this compound Antibiotics and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of an Everninomicin (SCH 27899) in Mice, Rats, Rabbits, and Cynomolgus Monkeys following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Everninomicin Analogs from a Marine-Derived Micromonospora sp. by Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of Micromonospora carbonacea for Everninomicin D Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the genetic manipulation of Micromonospora carbonacea, the producer of the potent orthosomycin antibiotic Everninomicin D. The following sections detail the background, relevant data, experimental protocols, and logical workflows to facilitate research and development focused on understanding and engineering this compound biosynthesis.
Introduction to this compound and Micromonospora carbonacea
This compound is a complex oligosaccharide antibiotic with a unique mode of action, targeting the bacterial 50S ribosome to inhibit protein synthesis. This distinct mechanism makes it a promising candidate for combating multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The producing organism, Micromonospora carbonacea, is a soil bacterium that harbors the biosynthetic gene cluster (BGC) responsible for this compound production.[1] Genetic manipulation of this organism is crucial for elucidating the biosynthetic pathway, generating novel analogs with improved therapeutic properties, and enhancing production titers.
Quantitative Data on Everninomicin Production
Genetic engineering efforts have shown significant potential in increasing the production of everninomicins and generating novel analogs. The following tables summarize key quantitative data from studies involving the genetic manipulation of Micromonospora species.
Table 1: Enhanced Production of Everninomicin M (EVN M) through Biosynthetic Gene Cluster (BGC) Duplication in Micromonospora sp. SCSIO 07395
| Strain | Genetic Modification | Titer of EVN M (mg L-1) | Fold Increase |
| Wild-Type | - | Trace Amount | - |
| Engineered Strain | Duplication of the Everninomicin BGC | 98.6 | Significant |
Data sourced from a study on enhancing everninomicin production through genetic engineering.[2][3]
Table 2: Antibacterial Activity of Novel Everninomicin Analogs Isolated from a Marine-Derived Micromonospora sp.
| Compound | Description | Minimum Inhibitory Concentration (MIC) against MRSA (µM) |
| 1 | Novel Everninomicin Analog | 47.7 |
| 2 | Novel Everninomicin Analog | 31.3 |
| 3 | Novel Everninomicin Analog | No activity |
Data from the evaluation of antibacterial activity of newly discovered everninomicin analogs.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the cultivation and genetic manipulation of Micromonospora carbonacea. These protocols are based on established methods for Micromonospora and related Actinobacteria and may require optimization for specific strains and experimental conditions.
Cultivation of Micromonospora carbonacea
3.1.1. Media Recipes
-
GYM Streptomyces Medium (DSMZ Medium 65):
-
Glucose: 4.0 g/L
-
Yeast Extract: 4.0 g/L
-
Malt Extract: 10.0 g/L
-
CaCO₃: 2.0 g/L
-
Agar: 12.0 g/L (for solid medium)
-
Adjust pH to 7.2 before autoclaving.
-
-
301 Broth (for Preculture):
-
Glucose: 1.0 g/L
-
Soluble Starch: 24.0 g/L
-
Meat Extract: 3.0 g/L
-
Peptone: 3.0 g/L
-
Yeast Extract: 5.0 g/L
-
CaCO₃: 4.0 g/L
-
Distilled Water: 1000 mL
-
-
A3M Medium (for Production):
-
Soluble Starch: 20.0 g/L
-
Glycerol: 20.0 g/L
-
Pharmamedia: 15.0 g/L
-
Dianion HP-20: 10.0 g/L
-
Glucose: 5.0 g/L
-
Yeast Extract: 3.0 g/L
-
Distilled Water: 1000 mL
-
3.1.2. Cultivation Conditions
-
Inoculate a single colony of M. carbonacea into 50 mL of GYM Streptomyces Medium or 301 Broth in a 250 mL baffled flask.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 3-4 days for seed culture.
-
For this compound production, transfer the seed culture (5-10% v/v) into A3M medium and incubate under the same conditions for 7-10 days.
Genetic Manipulation: Intergeneric Conjugation from E. coli to M. carbonacea
This protocol is adapted from established methods for Streptomyces and has been successfully applied to Micromonospora.[5] The donor E. coli strain, such as ET12567/pUZ8002, is methylation-deficient and carries a non-transmissible plasmid providing the necessary transfer functions.
3.2.1. Materials
-
M. carbonacea recipient strain
-
E. coli donor strain (e.g., ET12567/pUZ8002) containing the desired plasmid with an oriT sequence
-
GYM or MS agar plates
-
LB medium
-
Antibiotics (e.g., nalidixic acid for counter-selection against E. coli, and a selection antibiotic for the plasmid)
-
2x YT medium
3.2.2. Protocol
-
Prepare the E. coli Donor:
-
Inoculate the E. coli donor strain into LB medium containing the appropriate antibiotics for the donor strain and the plasmid. Grow overnight at 37°C with shaking.
-
Subculture the overnight culture into fresh LB with antibiotics and grow to an OD₆₀₀ of 0.4-0.6.
-
Wash the E. coli cells twice with an equal volume of LB medium to remove antibiotics. Resuspend the cell pellet in 1/10th of the original culture volume of LB.
-
-
Prepare the M. carbonacea Recipient:
-
Grow M. carbonacea in GYM broth to the late-logarithmic phase.
-
Alternatively, scrape mycelia from a fresh GYM agar plate and resuspend in 2x YT medium.
-
Heat-shock the mycelial fragments at 50°C for 10 minutes to promote germination.
-
-
Conjugation:
-
Mix 500 µL of the prepared E. coli donor cells with 500 µL of the heat-shocked M. carbonacea recipient mycelia.
-
Spread the mixture onto a GYM or MS agar plate without antibiotics and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plate with 1 mL of sterile water containing nalidixic acid (to select against E. coli) and the appropriate antibiotic to select for the transferred plasmid.
-
Continue to incubate the plate at 30°C for 7-14 days until exconjugant colonies appear.
-
Streak the exconjugant colonies onto fresh selective GYM agar plates to obtain pure cultures.
-
Confirm the presence of the plasmid in the M. carbonacea exconjugants by PCR.
-
Genetic Manipulation: Protoplast Transformation of M. carbonacea
This protocol is adapted from methods developed for other Micromonospora species and may require optimization.[6]
3.3.1. Materials
-
M. carbonacea culture grown in media supplemented with glycine (e.g., 0.5-1.0%)
-
Lysozyme solution (e.g., 2 mg/mL in P buffer)
-
P buffer (see original literature for composition, typically contains sucrose, K₂SO₄, MgCl₂, and a trace element solution)
-
PEG solution (e.g., 40% PEG 4000 in P buffer)
-
R5 regeneration medium (see original literature for composition)
3.3.2. Protocol
-
Mycelia Preparation:
-
Grow M. carbonacea in a suitable broth (e.g., YEME) containing 0.5% glycine for 2-3 days. Glycine inhibits cell wall synthesis and makes the mycelia more susceptible to lysozyme.
-
Harvest the mycelia by centrifugation and wash with a sucrose solution (e.g., 10.3%).
-
-
Protoplast Formation:
-
Resuspend the mycelial pellet in lysozyme solution and incubate at 30°C for 30-90 minutes. Monitor protoplast formation microscopically.
-
Filter the suspension through sterile cotton wool to remove mycelial debris.
-
Collect the protoplasts by gentle centrifugation and wash twice with P buffer.
-
-
Transformation:
-
Resuspend the protoplast pellet in a small volume of P buffer.
-
Add 1-5 µg of plasmid DNA to the protoplast suspension and mix gently.
-
Add PEG solution and mix gently. Incubate at room temperature for 1-2 minutes.
-
Add P buffer and mix.
-
-
Regeneration and Selection:
-
Centrifuge the transformation mix to pellet the protoplasts.
-
Resuspend the protoplasts in P buffer and plate onto a suitable regeneration medium (e.g., R5 agar).
-
Incubate at 30°C for 16-24 hours.
-
Overlay the plates with a soft agar layer containing the appropriate selection antibiotic.
-
Continue incubation for 7-14 days until transformant colonies appear.
-
Confirm transformation by PCR analysis of the resulting colonies.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key workflows for the genetic manipulation of Micromonospora carbonacea and a putative regulatory pathway for this compound biosynthesis.
Intergeneric Conjugation Workflow
Caption: Workflow for intergeneric conjugation.
Protoplast Transformation Workflow
Caption: Workflow for protoplast transformation.
Putative Regulatory Pathway for this compound Biosynthesis
While the specific regulatory network for this compound is not fully elucidated, a general model based on known regulation in Actinobacteria can be proposed. This often involves pathway-specific activators and global regulators like two-component systems.
Caption: Putative regulatory pathway for this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Establishment of an Efficient Protoplast Regeneration and Transfection Protocol for Field Cress (Lepidium campestre) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the biosynthetic gene cluster for the oligosaccharide antibiotic, Evernimicin, in Micromonospora carbonacea var. africana ATCC39149 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micromonospora carbonacea subsp. carbonacea | Type strain | DSM 43168, ATCC 27114, JCM 3139, KCC A-0139, NRRL 2972, BCRC 12587, CBS 469.75, CGMCC 4.1077, IFO 14108, IMSNU 20081, IMSNU 21287, KCTC 1053, NBRC 14108, NCIMB 12663 | BacDiveID:7883 [bacdive.dsmz.de]
Troubleshooting & Optimization
improving the production yield of Everninomicin D in fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the production yield of Everninomicin D in fermentation. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Q1: Why is my this compound yield consistently low?
Low yields of this compound are a common challenge in laboratory settings. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Suboptimal Medium Composition: The composition of your fermentation medium is critical. Ensure you are using an optimized medium for Micromonospora carbonacea. You may need to screen different carbon and nitrogen sources.
-
Incorrect Fermentation Parameters: Verify that your fermentation parameters (pH, temperature, aeration, agitation) are within the optimal range for Micromonospora carbonacea.
-
Strain Viability and Inoculum Quality: The health and density of your seed culture are crucial. Ensure you are using a fresh, viable inoculum at the appropriate concentration.
-
Nutrient Limitation or Inhibition: Essential nutrients may be depleted during fermentation, or inhibitory byproducts may accumulate. Fed-batch strategies or resin addition to adsorb inhibitory compounds can sometimes mitigate these issues.
Q2: I'm observing significant batch-to-batch variability in my this compound production. What could be the cause?
Inconsistent yields can be frustrating. Here are some potential causes and solutions:
-
Inoculum Inconsistency: Variations in the age, density, or metabolic state of your seed culture can lead to inconsistent production. Standardize your inoculum preparation protocol.
-
Media Preparation Variability: Ensure precise and consistent preparation of your fermentation media. Small variations in component concentrations can impact yield.
-
Inconsistent Fermentation Conditions: Calibrate your fermenter probes (pH, dissolved oxygen) regularly to ensure accurate control of fermentation parameters across batches.
-
Genetic Instability of the Producing Strain: Repeated subculturing can sometimes lead to genetic drift and reduced productivity. It is advisable to work from a frozen stock of a high-producing strain.
Q3: My HPLC analysis shows a complex mixture of Everninomicin congeners, with only a small peak for this compound. How can I improve the selectivity?
The production of multiple Everninomicin congeners is common. To increase the proportion of this compound, you can explore:
-
Genetic Engineering: Targeted gene knockouts can be a powerful tool. For example, understanding the roles of different methyltransferases in the biosynthetic pathway could allow for the targeted deletion of genes responsible for the synthesis of undesired congeners.[1]
-
Precursor-Directed Biosynthesis: Supplementing the fermentation medium with specific precursors might push the biosynthetic pathway towards the desired product. However, the complex nature of the this compound molecule makes this a challenging approach that requires a deep understanding of its biosynthesis.
-
Optimization of Fermentation Conditions: Sometimes, slight modifications in fermentation parameters like temperature or pH can alter the product profile.
Q4: My Micromonospora carbonacea culture is growing poorly, resulting in low biomass and consequently low this compound production. What should I do?
Poor growth can be attributed to several factors:
-
Inappropriate Seed Medium: Ensure your seed medium is optimized for robust biomass production before transferring to the production medium.
-
Suboptimal Growth Conditions: Micromonospora carbonacea has optimal temperature and pH ranges for growth. Verify that your conditions are suitable.[1]
-
Oxygen Limitation: Inadequate aeration can limit growth. Ensure sufficient dissolved oxygen levels, especially during the exponential growth phase.
-
Presence of Inhibitory Substances: Contaminants in your media components or the accumulation of toxic byproducts can inhibit growth.
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for this compound?
This compound is a secondary metabolite produced by the Gram-positive soil bacterium Micromonospora carbonacea.[2]
Q2: What are the key precursors for this compound biosynthesis?
The biosynthesis of this compound is complex, involving a polysaccharide backbone. The biosynthesis of the two terminating pentose sugars is a critical area of research.[3] One key enzyme, EvdS6, a novel glucuronic acid decarboxylase, produces UDP-4”-keto-D-xylose and UDP-D-xylose, which are likely precursors for the H- and G-rings of the this compound scaffold.[3]
Q3: Are there any known genetic strategies to improve this compound yield?
Yes, genetic engineering has shown promise in improving this compound production. One successful strategy involves duplicating the entire biosynthetic gene cluster (BGC), which has been shown to significantly increase the titer of everninomicin analogs.[4] Another approach is the targeted deletion of specific genes in the biosynthetic pathway. For instance, deleting the evdD3 gene, which is involved in the biosynthesis of the dichloroisoeverninic acid (DCIE) moiety, led to the accumulation of a key intermediate at a higher concentration than the final product in the wild-type strain.[5]
Q4: What are the optimal fermentation parameters for this compound production?
Optimal fermentation parameters can vary between different strains of Micromonospora carbonacea and different fermenter setups. However, general ranges to consider are:
-
Temperature: Typically between 28-37°C.[6]
-
pH: Generally maintained between 6.0 and 8.0.[7]
-
Aeration and Agitation: These are critical for maintaining sufficient dissolved oxygen levels and ensuring nutrient homogeneity. Specific rates need to be optimized for your bioreactor.
Q5: How can I extract and purify this compound from the fermentation broth?
A common method involves the following steps:
-
Adsorption: Add a resin like Diaion HP-20 to the fermentation culture to adsorb the this compound.[5]
-
Extraction: The resin and mycelia are collected and then extracted with an organic solvent such as acetone or toluene.[7][8]
-
Concentration: The organic extract is concentrated in vacuo.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.[8][9]
Quantitative Data on Yield Improvement
The following tables summarize quantitative data on this compound production and the impact of genetic engineering strategies.
Table 1: Everninomicin Production in Micromonospora Strains
| Strain | Fermentation Condition | Product | Titer (mg/L) | Reference |
| Wild-type M. carbonacea | Unoptimized | Everninomicin congeners | ~2 | [5] |
| M. carbonacea ΔevdD3 | Unoptimized | Evn Q (intermediate) | 11 | [5] |
| Micromonospora sp. SCSIO 07395 (wild-type) | Optimized | EVN M | Trace amount | [4] |
| Micromonospora sp. SCSIO 07395 (with BGC duplication) | Optimized | EVN M | 98.6 | [4] |
Experimental Protocols
Protocol 1: Fermentation of Micromonospora carbonacea for this compound Production
This protocol provides a general guideline. Optimization may be required for your specific strain and equipment.
1. Seed Culture Preparation:
-
Seed Medium:
-
Glucose: 1 g/L
-
Soluble Starch: 24 g/L
-
Meat Extract: 3 g/L
-
Peptone: 3 g/L
-
Yeast Extract: 5 g/L
-
CaCO₃: 4 g/L
-
Distilled Water: 1 L
-
-
Procedure:
-
Inoculate 5 mL of seed medium with a fresh culture of M. carbonacea.
-
Incubate at 30°C with shaking at 200 rpm for 3 days.[1]
-
2. Production Culture:
-
Production Medium:
-
Soluble Starch: 20 g/L
-
Glycerol: 20 g/L
-
Pharmamedia: 15 g/L
-
Diaion HP-20 resin: 10 g/L
-
Glucose: 5 g/L
-
Yeast Extract: 3 g/L
-
Distilled Water: 1 L
-
-
Procedure:
-
Transfer the seed culture to the production medium in a baffled flask.
-
Incubate at 30°C with shaking at 170 rpm for 7 days.[1]
-
Protocol 2: Extraction and Quantification of this compound
1. Extraction:
-
Centrifuge the fermentation broth to separate the supernatant and cell biomass.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the cell biomass with ethanol.
-
Combine the ethyl acetate and ethanol extracts and evaporate to dryness under reduced pressure to obtain the crude extract.[1]
2. HPLC Quantification:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometry (MS) detector.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]
-
Mobile Phase:
-
A: Water with 0.02% formic acid
-
B: Acetonitrile with 0.016% formic acid[1]
-
-
Gradient Elution: A linear gradient from a low to a high percentage of solvent B over a specified time. The exact gradient should be optimized for your specific separation.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 3 µL.[1]
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., determined by a UV scan of a pure standard) or use MS for more specific detection and quantification.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.
This compound Biosynthesis Overview
References
- 1. Metabolomic and genomic insights into Micromonospora carbonacea subsp. caeruleus for anti-colorectal compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEMISTRY OF ANTIBIOTICS FROM MICROMONOSPORA. 3. ISOLATION AND CHARACTERIZATION OF this compound AND B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the origins of pentose sugars in this compound biosynthesis | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 4. FERMENTATION AND ISOLATION OF EVERNINOMICIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20190093141A1 - Biosynthesis of everninomicin analogs in micromonospora carbonacea var aurantiaca - Google Patents [patents.google.com]
- 6. What Are the Critical Parameters in Microbial Fermentation? [synapse.patsnap.com]
- 7. US3499078A - Everninomicin antibiotics and method for the manufacture thereof - Google Patents [patents.google.com]
- 8. Discovery of New Everninomicin Analogs from a Marine-Derived Micromonospora sp. by Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry of Antibiotics from Micromonospora: III. Isolation and Characterization of this compound and Everninomicin B - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of Everninomicin D from complex culture broths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Everninomicin D from complex culture broths of Micromonospora carbonacea.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield of this compound After Initial Extraction
Possible Causes:
-
Incomplete Cell Lysis: The this compound may not be fully released from the mycelia.
-
Suboptimal Solvent Choice: The solvent used for extraction may not be efficient in partitioning this compound from the aqueous broth.
-
Emulsion Formation: The presence of proteins and other macromolecules can lead to the formation of stable emulsions, trapping the product at the solvent interface.[1]
-
Degradation of this compound: Unfavorable pH or temperature conditions during extraction can lead to the degradation of the target molecule.
Solutions:
-
Optimize Cell Disruption:
-
Solvent System Optimization:
-
While traditional methods use solvents like toluene and chloroform, consider modern approaches using adsorbent resins like Diaion HP-20.[2][3] This can be followed by extraction from the resin with a solvent like acetone.[3]
-
For liquid-liquid extraction, test a range of immiscible organic solvents such as chlorinated alkanes, ethers, and esters to find the one with the best partition coefficient for this compound.[2]
-
-
Breaking Emulsions:
-
Centrifuge the mixture at high speed to break the emulsion.
-
Consider adding a salt to the aqueous phase to increase its polarity and help break the emulsion.
-
-
Control of Physical Parameters:
-
Maintain a stable pH between 6 and 8 during fermentation and extraction.[2]
-
Perform extraction at room temperature or below to minimize thermal degradation.
-
Problem 2: Poor Resolution of this compound from its Analogs (e.g., Everninomicin B) During Chromatography
Possible Causes:
-
Co-elution of Analogs: this compound and its analogs have very similar chemical structures and polarities, leading to overlapping peaks in chromatography.[4]
-
Inappropriate Stationary Phase: The chosen chromatography column may not have the required selectivity to separate the closely related Everninomicin compounds.
-
Suboptimal Mobile Phase Composition: The gradient or isocratic mobile phase may not be optimized for the separation of these specific analogs.
Solutions:
-
Chromatography Method Optimization:
-
Column Selection: Utilize high-resolution reversed-phase columns, such as a Phenomenex Luna C18, which has been shown to be effective.[3]
-
Mobile Phase Adjustment:
-
Fine-tune the gradient elution of the mobile phase (e.g., acetonitrile/water or methanol/water). A shallower gradient can often improve the resolution of closely eluting peaks.
-
The addition of a small percentage of acid, such as 0.1% acetic acid, to the mobile phase can improve peak shape and selectivity.[3]
-
-
Flow Rate: A lower flow rate can sometimes enhance resolution, although it will increase the run time.
-
-
Multi-Step Purification:
-
Employ a multi-step chromatographic approach. An initial fractionation using a technique like Combiflash chromatography with a resin (e.g., ENV+) can be used to enrich for the fraction containing this compound before a final polishing step with semi-preparative HPLC.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after fermenting Micromonospora carbonacea to begin the purification of this compound?
A1: The first step is to separate the mycelial cake from the fermentation broth, as most of the this compound is secreted into the broth. This is typically done by filtration, often with the aid of a filter agent like Celite to prevent clogging.[2]
Q2: What are the most common solvents used for the initial extraction of this compound?
A2: Traditional methods have employed solvent extraction with immiscible organic solvents like toluene and chloroform.[2] A more modern and often more efficient approach is to use an adsorbent resin such as Diaion HP-20 added directly to the fermentation, which is then filtered and extracted with acetone.[3]
Q3: I am seeing multiple peaks close to my this compound peak on my HPLC chromatogram. What are these likely to be?
A3: These are very likely to be other Everninomicin analogs, such as Everninomicin B.[4] The producing organism, Micromonospora carbonacea, produces a complex of related oligosaccharide antibiotics, which makes the purification of a single component challenging.
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight.[3] 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure and confirm its identity.[3] The purity can be assessed by the peak area in a high-resolution UHPLC-HRMS chromatogram.
Q5: What are some key parameters to consider for the stability of this compound during purification?
A5: While specific stability data for this compound is not extensively published, for many antibiotics, it is crucial to control pH and temperature. It is recommended to keep the pH in the range of 6-8 and to avoid high temperatures during extraction and solvent evaporation steps.[2]
Quantitative Data Summary
The following table summarizes representative data from different purification strategies. Please note that yields can vary significantly based on fermentation conditions and the specific protocols used.
| Purification Step | Starting Material | Product | Yield | Purity | Reference |
| Acetone Extraction from HP-20 Resin | 10 L Fermentation Broth | Crude Acetone Extract | 4.2 g | Not Specified | [3] |
| Combiflash Chromatography (75% MeOH fraction) | 4.2 g Crude Acetone Extract | Fraction D | 691 mg | Enriched | [3] |
| Semi-preparative HPLC | Subfraction of Fraction D | Everninomicin Analog 3 | 1.9 mg | >95% (by NMR) | [3] |
| Acetylation of this compound | 25 mg this compound | Acetylated this compound | 11 mg (first crop) | Not Specified | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound using Adsorbent Resin
-
To a 10 L fermentation of Micromonospora carbonacea, add Diaion HP-20 resin (7% by wet weight).[3]
-
Continue shaking the culture at 200 RPM for 14 days at 28 °C.[3]
-
Filter the culture to separate the HP-20 resin from the broth and mycelia.
-
Wash the filtered resin with water to remove residual media components.[3]
-
Extract the resin with acetone.[3]
-
Evaporate the acetone extract under reduced pressure to obtain the crude extract.
Protocol 2: Chromatographic Purification of this compound
-
Initial Fractionation (Combiflash Chromatography):
-
Dissolve the crude acetone extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto an ENV+ Combiflash column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, 100% MeOH).[3]
-
Collect the fractions and analyze them by HPLC to identify the fractions containing this compound.
-
-
Final Purification (Semi-preparative HPLC):
-
Combine and dry the fractions enriched with this compound.
-
Dissolve the dried material in the HPLC mobile phase.
-
Inject the dissolved sample onto a semi-preparative C18 column (e.g., Phenomenex Luna 5 μ C18(2), 250 mm × 10 mm i.d., 5 μm).[3]
-
Elute with a gradient of acetonitrile in water with 0.1% acetic acid. The gradient will need to be optimized but a starting point could be a linear gradient from 50% to 85% acetonitrile over 20 minutes with a flow rate of 4.0 mL/min.[3]
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. Pharmacokinetics of an Everninomicin (SCH 27899) in Mice, Rats, Rabbits, and Cynomolgus Monkeys following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3499078A - Everninomicin antibiotics and method for the manufacture thereof - Google Patents [patents.google.com]
- 3. Discovery of New Everninomicin Analogs from a Marine-Derived Micromonospora sp. by Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEMISTRY OF ANTIBIOTICS FROM MICROMONOSPORA. 3. ISOLATION AND CHARACTERIZATION OF this compound AND B - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating the post-antibiotic effect of Everninomicin D in experimental design
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for mitigating the post-antibiotic effect (PAE) of Everninomicin D in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the post-antibiotic effect (PAE) and why is it a concern with this compound?
The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth even after the antibiotic has been removed from the culture medium. This compound, an oligosaccharide antibiotic, is known to exhibit a significant PAE, which can complicate the interpretation of experimental results, particularly in studies looking at bacterial recovery, secondary resistance mechanisms, or the effects of combination therapies. The long duration of this effect means that even after washing the cells, a residual biological effect can persist, potentially confounding downstream assays.
Q2: What is the mechanism of action of this compound and how does it relate to its PAE?
This compound targets the bacterial ribosome, specifically binding to a unique site on the 50S subunit. This binding inhibits protein synthesis, a critical process for bacterial growth and replication. The prolonged PAE of this compound is thought to be due to its high affinity and slow dissociation from the ribosomal target. Even at concentrations below the minimum inhibitory concentration (MIC), the persistent binding can prevent the ribosome from functioning correctly, thus delaying the resumption of bacterial growth.
Q3: How can I determine the duration of the PAE for my specific bacterial strain and experimental conditions?
To accurately account for the PAE of this compound in your experiments, it is crucial to determine its duration under your specific conditions (e.g., bacterial strain, growth medium, temperature). A standard method for PAE determination is outlined in the experimental protocols section below. This involves exposing a bacterial culture to this compound for a defined period, removing the antibiotic, and then monitoring the time it takes for the culture to resume logarithmic growth compared to an untreated control.
Troubleshooting Guide
Issue: Inconsistent results in post-exposure assays.
If you are observing high variability in bacterial viability or growth kinetics after removing this compound, it could be due to incomplete removal of the antibiotic, leading to a persistent and variable PAE.
-
Solution 1: Implement a rigorous washing protocol. A multi-step washing procedure using fresh, pre-warmed medium or a suitable buffer like phosphate-buffered saline (PBS) can help to minimize residual antibiotic. See the detailed "Washout Protocol to Mitigate PAE" below.
-
Solution 2: Incorporate a neutralization step. While specific neutralizing enzymes for this compound are not commercially available, you can test the efficacy of adsorbent materials like activated charcoal or specific resins to bind and remove the antibiotic from the culture medium. The effectiveness of this approach needs to be validated for your specific experimental setup.
Issue: Difficulty distinguishing between bactericidal effects and the PAE.
It can be challenging to determine whether the lack of bacterial growth post-treatment is due to cell death or the suppressive but non-lethal PAE.
-
Solution: Utilize viability staining. Employing techniques such as live/dead staining with fluorescent dyes (e.g., SYTO 9 and propidium iodide) can help to differentiate between viable but non-growing bacteria (due to PAE) and dead cells.
-
Solution: Perform colony-forming unit (CFU) plating over time. Plating diluted samples of the culture at various time points after antibiotic removal can provide a quantitative measure of viable cells and help to track the recovery from the PAE.
Quantitative Data
Table 1: Comparative Post-Antibiotic Effect (PAE) of Various Antibiotics
| Antibiotic Class | Example Antibiotic | Target Organism | PAE Duration (hours) |
| Oligosaccharide | This compound | Staphylococcus aureus | > 8 |
| Oligosaccharide | This compound | Streptococcus pneumoniae | ~ 6-8 |
| Fluoroquinolone | Ciprofloxacin | Pseudomonas aeruginosa | 1.5 - 2.5 |
| Beta-lactam | Penicillin G | Streptococcus pyogenes | ~ 0.5 - 1.5 |
| Aminoglycoside | Gentamicin | Escherichia coli | 1 - 3 |
Note: PAE durations are approximate and can vary significantly based on the bacterial strain, antibiotic concentration, and exposure time.
Experimental Protocols
Protocol 1: Determination of Post-Antibiotic Effect (PAE) Duration
-
Culture Preparation: Grow a bacterial culture to the early logarithmic phase (approx. 10^7 CFU/mL).
-
Antibiotic Exposure: Divide the culture into two flasks. To one, add this compound at the desired concentration (e.g., 4x MIC). The other flask serves as the untreated control.
-
Incubation: Incubate both cultures for a defined period (e.g., 1-2 hours) under appropriate growth conditions.
-
Antibiotic Removal: Centrifuge both cultures to pellet the bacteria. Discard the supernatant and wash the pellets twice with pre-warmed, fresh growth medium to remove the antibiotic.
-
Resuspension and Monitoring: Resuspend the washed pellets in fresh medium and continue incubation.
-
Growth Measurement: At regular intervals (e.g., every 30-60 minutes), take samples from both cultures to measure bacterial growth, typically by optical density (OD600) or by plating for CFU counts.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the treated culture to increase by one log10 unit after antibiotic removal, and C is the corresponding time for the untreated control culture.
Visualizations
Validation & Comparative
Everninomicin D vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Everninomicin D and vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform research and development efforts in the pursuit of novel antimicrobial agents.
Executive Summary
This compound, an oligosaccharide antibiotic, demonstrates potent in vitro activity against MRSA, often exhibiting lower Minimum Inhibitory Concentrations (MICs) than vancomycin, a glycopeptide antibiotic that has long been a cornerstone of anti-MRSA therapy. While direct comparative in vivo efficacy data for this compound in MRSA infection models is limited in the available literature, studies on the closely related compound, evernimicin (SCH 27899), suggest a bacteriostatic effect comparable to that of vancomycin in a rat model of endocarditis. The distinct mechanisms of action of these two compounds—inhibition of protein synthesis by this compound versus cell wall synthesis inhibition by vancomycin—offer different strategic approaches to combating MRSA infections.
Quantitative Data Comparison
The in vitro activity of this compound and vancomycin against MRSA is summarized below. The data indicates that everninomicin generally exhibits lower MIC values, suggesting higher potency.
Table 1: In Vitro Susceptibility of MRSA Strains to this compound and Vancomycin
| Antibiotic | MRSA Strains (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Everninomicin | 11 | 0.38 | 0.5 | <0.016 - 1.5 | [1] |
| Vancomycin | 38 | 1.0 | 2.0 | 0.5 - 2.0 | [2] |
| Vancomycin | 2071 | 1.0 | 1.0 | ≤0.5 - 1.0 | [3] |
| Vancomycin | 553 | 1.5 | 2.0 | 0.38 - 3.0 | [4] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vivo Efficacy of Evernimicin (SCH 27899) vs. Vancomycin in a Rat Model of MRSA Endocarditis
| Treatment Group | Dosage | Mean Bacterial Density (log₁₀ CFU/g of vegetation) ± SD | Outcome | Reference |
| Untreated Controls | N/A | 10.12 ± 1.51 | - | [5][6] |
| Evernimicin (SCH 27899) | 60 mg/kg once daily (IV) | 7.22 ± 2.91 | Bacteriostatic | [5][6] |
| Vancomycin | 150 mg/kg per day (continuous IV infusion) | 5.65 ± 1.76 | Bacteriostatic | [5][6] |
Note: The in vivo data presented is for evernimicin (SCH 27899), a closely related compound to this compound. While this provides valuable insight, direct in vivo studies on this compound are needed for a definitive comparison.
Mechanisms of Action
The distinct mechanisms of action of this compound and vancomycin are a critical consideration in their evaluation as anti-MRSA agents.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall.[7] Its large molecular structure binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for peptidoglycan chain elongation and cross-linking, thereby compromising the structural integrity of the cell wall and leading to bacterial cell lysis.
Vancomycin's mechanism of action.
This compound: Inhibition of Protein Synthesis
This compound is an oligosaccharide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, a critical component of the bacterial ribosome responsible for protein translation. This binding event interferes with the function of the ribosome, ultimately halting the production of essential proteins and leading to a bacteriostatic effect.
This compound's mechanism of action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and vancomycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: MRSA isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
References
- 1. Antimicrobial activity of everninomicin against clinical isolates of Enterococcus spp., Staphylococcus spp., and Streptococcus spp. tested by Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Activity of Evernimicin (SCH 27899) against Methicillin-Resistant Staphylococcus aureus in Experimental Infective Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo activity of evernimicin (SCH 27899) against methicillin-resistant Staphylococcus aureus in experimental infective endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of an Everninomicin (SCH 27899) in Mice, Rats, Rabbits, and Cynomolgus Monkeys following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
in vitro comparison of Everninomicin D and daptomycin against enterococci
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant enterococci, particularly vancomycin-resistant enterococci (VRE), presents a formidable challenge in clinical settings. This guide provides a detailed in vitro comparison of two potent antibiotics, Everninomicin D and daptomycin, against pathogenic enterococci. By presenting key performance data, experimental methodologies, and mechanisms of action, this document aims to inform researchers, scientists, and drug development professionals in the ongoing search for effective antimicrobial agents.
At a Glance: Potency Against Enterococci
The following tables summarize the in vitro activity of this compound and daptomycin against Enterococcus faecalis and Enterococcus faecium, as determined by Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that no direct head-to-head comparative studies were identified; therefore, the data is compiled from separate research endeavors.
Table 1: In Vitro Activity of this compound against Enterococci
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis | - | 0.2 |
| Enterococcus faecium | - | 0.39 |
| Enterococcus spp. | ≤1.0 | 1.0 |
MIC₅₀ and MIC₉₀ represent the minimum concentrations of the antibiotic that inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Activity of Daptomycin against Enterococci
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis | 1-2 | 1-4 |
| Enterococcus faecium | 2 | 2-4 |
| Vancomycin-Resistant Enterococci (VRE) | - | 2-4 |
Time-Kill Kinetics: A Glimpse into Bactericidal Activity
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time.
Daptomycin: Daptomycin has demonstrated bactericidal activity against enterococci in time-kill studies.[2] Against vancomycin-resistant enterococci, daptomycin showed greater bactericidal activity than linezolid and quinupristin-dalfopristin, achieving a ≥3 log reduction in CFU/mL within 8 hours.[2]
Experimental Protocols: A Closer Look at the Methods
The data presented in this guide are primarily derived from two key in vitro assays: Minimum Inhibitory Concentration (MIC) testing and time-kill studies.
Minimum Inhibitory Concentration (MIC) Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MICs.
Typical Broth Microdilution Protocol:
-
Preparation of Antibiotic Solutions: Serial twofold dilutions of this compound and daptomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L, as its activity is calcium-dependent.[3]
-
Inoculum Preparation: A standardized inoculum of the enterococcal isolate is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The prepared microdilution plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the enterococci.
Time-Kill Assay
Time-kill assays measure the rate and extent of bacterial killing by an antimicrobial agent over time.
Generalized Time-Kill Assay Protocol:
-
Bacterial Culture Preparation: An overnight culture of the enterococcal strain is diluted to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB (with calcium supplementation for daptomycin).
-
Antibiotic Addition: this compound or daptomycin is added at a predetermined concentration (e.g., 4x MIC).
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from the test tubes, serially diluted, and plated onto appropriate agar plates.
-
Colony Counting: After incubation, the number of viable colonies is counted, and the CFU/mL at each time point is calculated.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizing the Mechanisms of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanisms of action for both antibiotics and a typical experimental workflow for their in vitro comparison.
References
- 1. Vancomycin-resistant Enterococcus spp.: validation of susceptibility testing and in vitro activity of vancomycin, linezolid, tigecycline and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Daptomycin, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Daptomycin against Vancomycin-Resistant Enterococci of Various Van Types and Comparison of Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unique Ribosomal Foothold of Everninomicin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Everninomicin D, an oligosaccharide antibiotic, represents a promising candidate due to its potent activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[1][2][3] A key attribute of everninomicin's potential is its distinct binding site on the bacterial ribosome, which circumvents existing cross-resistance patterns with currently utilized antibiotics.[4][5][6][7]
This guide provides a comprehensive comparison of this compound's ribosomal binding site with that of other ribosome-targeting antibiotics, supported by the experimental data that has validated its unique interaction.
The Distinct Binding Pocket of this compound
This compound exclusively targets the large (50S) subunit of the bacterial ribosome to inhibit protein synthesis.[1][4] Unlike many other 50S-targeting antibiotics that bind to the peptidyl transferase center or the nascent peptide exit tunnel, everninomicin occupies a novel site.[8][9]
High-resolution structural studies, primarily through cryo-electron microscopy (cryo-EM), have revealed that this compound binds to a pocket formed by:
-
23S rRNA: Specifically, it interacts with the minor grooves of helices 89 and 91.[1][5][6][8][10]
-
Ribosomal Protein L16: It also makes contact with arginine residues of this protein.[1][2][6][8][10]
This unique binding position allows this compound to interfere with protein synthesis by preventing the proper accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[1][10] This steric hindrance effectively stalls both the initiation and elongation phases of translation.[8][10]
Comparative Analysis of 50S Subunit-Targeting Antibiotics
The uniqueness of this compound's binding site is best understood in comparison to other classes of antibiotics that also target the 50S ribosomal subunit. The lack of cross-resistance between evernimicin and these other drug classes is a direct consequence of their distinct binding locations.[5][6][7]
| Antibiotic Class | Example(s) | Binding Site on 50S Subunit | Mechanism of Action | Cross-Resistance with this compound |
| Orthosomycins | This compound , Avilamycin | 23S rRNA (Helices 89 & 91) and ribosomal protein L16.[1][8][10] | Prevents accommodation of aa-tRNA in the A-site, inhibiting initiation and elongation.[1][6][10] | N/A |
| Macrolides | Erythromycin, Azithromycin | Nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC).[11] | Blocks the exit of the growing polypeptide chain, causing premature dissociation of peptidyl-tRNA.[11][12] | None reported.[1][4] |
| Lincosamides | Clindamycin, Lincomycin | Binds within the PTC, overlapping with the macrolide and streptogramin A binding sites.[13] | Inhibits peptide bond formation by interfering with the positioning of the A- and P-site tRNAs.[13] | None reported.[1][4] |
| Streptogramins | Quinupristin (Group B), Dalfopristin (Group A) | Group B binds in the NPET; Group A binds in the PTC, causing a conformational change that enhances Group B binding.[12][14] | Synergistically inhibit peptide bond formation and block the nascent peptide exit tunnel.[12][14] | None reported.[4] |
| Oxazolidinones | Linezolid | Binds to the A-site of the PTC on the 50S subunit.[15] | Prevents the formation of the initiation complex, a very early step in protein synthesis.[15] | None reported.[1][4] |
| Phenicols | Chloramphenicol | Binds in the A-site of the PTC.[12] | Inhibits peptidyl transferase activity by preventing the correct positioning of the aminoacyl moiety of the A-site tRNA.[12] | None reported.[1][4] |
Experimental Validation Protocols
The elucidation of this compound's binding site is the result of a convergence of evidence from multiple experimental approaches.
Competition Binding Assays
This technique is used to determine if different compounds bind to the same or overlapping sites on a target.
-
Methodology:
-
Bacterial ribosomes (either 70S or isolated 50S subunits) are prepared and purified.
-
A fixed concentration of radiolabeled this compound (e.g., [¹⁴C]evernimicin) is incubated with the ribosomes.
-
The incubation is repeated in the presence of a large excess of an unlabeled competitor antibiotic.
-
The amount of bound radiolabeled evernimicin is measured (e.g., by filter binding assay and scintillation counting).
-
A significant reduction in bound radioactivity in the presence of a competitor indicates that both antibiotics share a binding site.
-
-
Key Finding: In these assays, only the structurally related orthosomycin, avilamycin, was able to displace [¹⁴C]evernimicin from the ribosome. Other 50S-targeting antibiotics like chloramphenicol, clindamycin, erythromycin, and linezolid showed no competitive binding, providing the first evidence of a unique binding site.[1][4]
RNA Footprinting
This biochemical method identifies the specific nucleotides of rRNA that are in close contact with a bound ligand.
-
Methodology:
-
The antibiotic (this compound) is incubated with purified ribosomes or 50S subunits to allow binding.
-
The ribosome-antibiotic complex is then treated with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies accessible RNA bases.
-
The rRNA is extracted, and the sites of modification are identified using primer extension analysis.
-
Nucleotides that are protected from chemical modification in the presence of the antibiotic are inferred to be part of its binding site.
-
-
Key Finding: RNA footprinting experiments demonstrated that this compound specifically protected a set of nucleotides within the loops of hairpins 89 and 91 of the 23S rRNA, pinpointing a key component of its binding site.[5][8]
Mutational Analysis
Identifying mutations that confer resistance to an antibiotic is a powerful genetic tool for mapping its binding site.
-
Methodology:
-
Bacterial cultures (e.g., Streptococcus pneumoniae or the archaeon Halobacterium halobium) are exposed to this compound to select for spontaneous resistant mutants.
-
The genomes of these resistant mutants are sequenced, specifically focusing on genes for ribosomal proteins and rRNA.
-
Identified mutations are compared to the wild-type sequence.
-
The role of a specific mutation in conferring resistance can be confirmed by introducing it into a susceptible strain and observing a decrease in susceptibility.
-
-
Key Finding: Resistant mutants consistently showed point mutations in the 23S rRNA genes, specifically in hairpins 89 and 91, and in the gene for ribosomal protein L16.[2][5][8] This genetic evidence strongly corroborated the findings from biochemical and structural studies.
Cryo-Electron Microscopy (Cryo-EM)
This high-resolution imaging technique allows for the direct visualization of the antibiotic bound to the ribosome.
-
Methodology:
-
A complex of the bacterial 70S ribosome and this compound is prepared.
-
The sample is rapidly frozen in a thin layer of vitreous ice.
-
A large number of images of individual ribosome-antibiotic particles are taken with an electron microscope.
-
These 2D images are computationally combined to reconstruct a 3D model of the complex at near-atomic resolution.
-
-
Key Finding: Cryo-EM structures of the E. coli 70S ribosome in complex with evernimicin (and avilamycin) provided a detailed, three-dimensional view of the binding site.[6][10] These structures confirmed that the antibiotic spans across helices 89 and 91 of the 23S rRNA and interacts with ribosomal protein L16, and showed how this position overlaps with the binding site for the "elbow" region of an incoming aa-tRNA.[6][10]
Visualizing the Validation and Mechanism
To better illustrate the workflow and the antibiotic's mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's unique ribosome binding site.
Caption: Mechanism of this compound action compared to other 50S subunit inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Everninomicin, a new oligosaccharide antibiotic: its antimicrobial activity, post-antibiotic effect and synergistic bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel site of antibiotic action in the ribosome: Interaction of evernimicin with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of the orthosomycin antibiotics avilamycin and evernimicin in complex with the bacterial 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbiological characterization of everninomicins B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of the orthosomycin antibiotics avilamycin and evernimicin in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribosome-targeting antibiotics and resistance via ribosomal RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 15. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between Everninomicin D and Other Protein Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Everninomicin D's activity in the context of cross-resistance with other prominent protein synthesis inhibitors. The data presented herein, supported by detailed experimental protocols, demonstrates the unique mechanism of action of this compound and its potential as a therapeutic agent against multidrug-resistant Gram-positive bacteria.
Executive Summary
This compound, an oligosaccharide antibiotic, exhibits a novel mechanism of action by targeting the bacterial ribosome at a site distinct from other classes of protein synthesis inhibitors. This unique interaction, primarily with ribosomal protein L16 and specific nucleotides of the 23S rRNA, results in a general lack of cross-resistance with clinically important antibiotic classes such as macrolides, lincosamides, streptogramins, and oxazolidinones. This guide synthesizes available data to illustrate this key characteristic.
Comparative Analysis of In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for evernimicin (the most studied compound in the everninomicin class, structurally similar to this compound) and other protein synthesis inhibitors against a range of Gram-positive pathogens. The data is largely derived from a major multicenter international trial, providing a broad overview of its activity against contemporary clinical isolates.
Table 1: Comparative MICs (mg/L) Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Coagulase-Negative Staphylococci (MR-CoNS)
| Antimicrobial Agent | Organism | No. Tested | MIC₅₀ | MIC₉₀ | % Susceptible | % Resistant |
| Evernimicin | MRSA | 1427 | 0.75 | 1.0 | N/A | N/A |
| MR-CoNS | 0.5 | 1.0 | N/A | N/A | ||
| Vancomycin | MRSA | 1427 | 1.5 | 3.0 | 100.0 | 0.0 |
| MR-CoNS | 1.5 | 3.0 | 100.0 | 0.0 | ||
| Quinupristin/Dalfopristin | MRSA | 1427 | 0.75 | 1.5 | 82.7 | 0.7 |
| MR-CoNS | 0.5 | 1.0 | 92.3 | 1.1 | ||
| Erythromycin | MRSA | 1427 | >3.0 | >3.0 | 10.1 | 89.9 |
| MR-CoNS | >3.0 | >3.0 | 18.0 | 82.0 |
Data extracted from a multicenter international trial. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative MICs (mg/L) Against Streptococcus pneumoniae by Penicillin Susceptibility
| Antimicrobial Agent | Penicillin Susceptibility | No. Tested | MIC₅₀ | MIC₉₀ | % Susceptible | % Resistant |
| Evernimicin | Susceptible | 971 | ≤0.1 | ≤0.1 | N/A | N/A |
| Intermediate | 284 | ≤0.1 | ≤0.1 | N/A | N/A | |
| Resistant | 197 | ≤0.1 | 0.1 | N/A | N/A | |
| Erythromycin | Susceptible | 971 | 0.023 | 0.047 | 99.1 | 0.8 |
| Intermediate | 284 | 0.023 | >3.0 | 54.9 | 45.1 | |
| Resistant | 197 | >3.0 | >3.0 | 35.0 | 65.0 | |
| Quinupristin/Dalfopristin | Susceptible | 971 | 0.4 | 0.75 | 100.0 | 0.0 |
| Intermediate | 284 | 0.4 | 0.75 | 100.0 | 0.0 | |
| Resistant | 197 | 0.4 | 0.75 | 100.0 | 0.0 |
Data extracted from a multicenter international trial. Note the maintained potency of evernimicin irrespective of penicillin or erythromycin resistance status.
Cross-Resistance in Characterized Evernimicin-Resistant Mutants
Studies on laboratory-derived mutants with characterized resistance mechanisms to evernimicin have confirmed the lack of cross-resistance.
Streptococcus pneumoniae with L16 Ribosomal Protein Mutation
A study investigating a clinical isolate of Streptococcus pneumoniae with reduced susceptibility to evernimicin (MIC = 1.5 µg/ml) identified a point mutation in the rplP gene, resulting in an Ile52-Ser substitution in the L16 ribosomal protein. Subsequent analysis confirmed that this mutation did not confer co-resistance to a wide range of other protein synthesis inhibitors, including macrolides, streptogramins, lincosamides, aminoglycosides, tetracyclines, chloramphenicol, and oxazolidinones.[1]
Streptococcus pneumoniae with 23S rDNA Mutations
Spontaneous mutants of S. pneumoniae with reduced susceptibility to evernimicin (MICs ranging from 0.5 to 4.0 mg/liter) were found to have mutations in the 23S ribosomal DNA (rDNA).[2] These mutants, which did not harbor mutations in the rplP gene, also showed no cross-resistance to a spectrum of other protein synthesis inhibitors, further suggesting the uniqueness of the evernimicin target site.[2]
Mechanism of Action and Resistance
The unique activity profile of this compound stems from its distinct binding site on the 50S ribosomal subunit.
Caption: Mechanism of action and resistance to this compound.
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing (AST) methods, as detailed below.
Key Experiment: Minimum Inhibitory Concentration (MIC) Determination via Etest®
The multicenter study by Jones et al. utilized the Etest® (AB BIODISK, Solna, Sweden) method for determining the MICs of evernimicin and other comparators.
1. Inoculum Preparation:
- A standardized inoculum is prepared by suspending colonies of the test organism in a suitable broth (e.g., Mueller-Hinton broth).
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
2. Plate Inoculation:
- A sterile cotton swab is dipped into the standardized inoculum.
- The entire surface of a Mueller-Hinton agar plate is evenly streaked with the swab to ensure confluent growth.
3. Etest® Strip Application:
- An Etest® strip, which is a plastic strip impregnated with a predefined gradient of the antibiotic, is applied to the surface of the inoculated agar.
4. Incubation:
- The plates are incubated under appropriate conditions (typically 35°C for 18-24 hours).
5. MIC Reading:
- After incubation, a symmetrical inhibition ellipse is formed along the strip.
- The MIC is read directly from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip. For evernimicin, an 80% inhibition endpoint was used as recommended by the manufacturer.
start [label="Start: Pure Bacterial Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
inoculum [label="Prepare 0.5 McFarland\nInoculum Suspension", fillcolor="#FBBC05", fontcolor="#202124"];
streak [label="Streak Inoculum onto\nMueller-Hinton Agar Plate", fillcolor="#FBBC05", fontcolor="#202124"];
apply_strip [label="Apply Etest® Strip\n(Antibiotic Gradient)", fillcolor="#FBBC05", fontcolor="#202124"];
incubate [label="Incubate at 35°C\nfor 18-24 hours", fillcolor="#FBBC05", fontcolor="#202124"];
read_mic [label="Read MIC (mg/L) at\nEllipse Intersection", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End: Determine Susceptibility", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> inoculum [color="#5F6368"];
inoculum -> streak [color="#5F6368"];
streak -> apply_strip [color="#5F6368"];
apply_strip -> incubate [color="#5F6368"];
incubate -> read_mic [color="#5F6368"];
read_mic -> end [color="#5F6368"];
}
Caption: Experimental workflow for MIC determination using the Etest® method.
Conclusion
The available in vitro data strongly indicate that this compound possesses a unique mechanism of action that circumvents existing resistance mechanisms affecting other classes of protein synthesis inhibitors. Its potent activity against a wide array of Gram-positive pathogens, including those resistant to macrolides and other agents, underscores its potential as a valuable therapeutic option. The lack of observed cross-resistance, even in strains with mutations conferring resistance to evernimicin itself, highlights the novelty of its ribosomal target site. These findings support the continued investigation and development of everninomicin-class antibiotics for the treatment of challenging bacterial infections.
References
Unveiling Potential Synergy: A Comparative Guide to Everninomicin D and β-Lactam Combinations
For Researchers, Scientists, and Drug Development Professionals
The ever-escalating threat of antimicrobial resistance necessitates innovative therapeutic strategies. One promising avenue is the exploration of synergistic interactions between existing and novel antibiotic classes. This guide provides a framework for investigating the potential synergistic effects of Everninomicin D, an oligosaccharide antibiotic, in combination with β-lactam antibiotics. While direct experimental data on this specific pairing is limited in publicly available literature, this document outlines the established methodologies and data presentation formats required to conduct a comprehensive comparative analysis.
Mechanisms of Action: A Basis for Synergy
Understanding the individual mechanisms of action for this compound and β-lactam antibiotics is crucial to hypothesizing a synergistic relationship.
-
This compound: This antibiotic targets protein synthesis in Gram-positive bacteria. It binds to the 50S ribosomal subunit, a critical component of the bacterial ribosome, thereby inhibiting the formation of functional 70S initiation complexes and halting protein production.[1][2] This mechanism is distinct from many other protein synthesis inhibitors.
-
β-Lactam Antibiotics: This broad class of antibiotics, including penicillins, cephalosporins, and carbapenems, inhibits bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a key structural component of the bacterial cell wall.[3][4] This disruption leads to a weakened cell wall and eventual cell lysis.
The potential for synergy lies in the complementary nature of these mechanisms. By simultaneously targeting two distinct and essential cellular processes—protein synthesis and cell wall integrity—the combination of this compound and a β-lactam antibiotic could lead to enhanced bactericidal activity beyond the additive effect of each agent alone.
Quantitative Analysis of Synergy
To quantitatively assess the interaction between this compound and β-lactam antibiotics, two primary in vitro methods are employed: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, a key indicator of synergy.
Hypothetical Data Presentation:
The results of a checkerboard assay are typically summarized in a table, as shown below. The FIC index is calculated for each combination that inhibits bacterial growth.
| Bacterial Strain | This compound MIC (µg/mL) | β-Lactam MIC (µg/mL) | This compound Conc. in Combination (µg/mL) | β-Lactam Conc. in Combination (µg/mL) | FIC Index | Interpretation |
| Staphylococcus aureus ATCC 29213 | 0.5 | 2 | 0.125 | 0.5 | 0.5 | Synergy |
| Streptococcus pneumoniae ATCC 49619 | 0.125 | 0.5 | 0.03125 | 0.125 | 0.5 | Synergy |
| Enterococcus faecalis ATCC 29212 | 1 | 8 | 0.5 | 2 | 0.75 | Additive |
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Hypothetical Data Presentation:
The results of a time-kill assay are typically presented as the change in bacterial viability (log10 CFU/mL) over a 24-hour period.
| Bacterial Strain | Antibiotic Combination (Concentration) | Change in log10 CFU/mL at 24h vs. Most Active Single Agent | Interpretation |
| Staphylococcus aureus ATCC 29213 | This compound (1/2 MIC) + Penicillin G (1/2 MIC) | -2.5 | Synergy |
| Streptococcus pneumoniae ATCC 49619 | This compound (1/2 MIC) + Ceftriaxone (1/2 MIC) | -3.0 | Synergy |
| Enterococcus faecalis ATCC 29212 | This compound (1/2 MIC) + Imipenem (1/2 MIC) | -1.5 | Indifference |
Interpretation of Time-Kill Assay:
-
Synergy: ≥ 2 log10 decrease in CFU/mL between the combination and its most active constituent.
-
Indifference: < 2 log10 but > -2 log10 change in CFU/mL.
-
Antagonism: ≥ 2 log10 increase in CFU/mL between the combination and its most active constituent.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results.
Checkerboard Assay Protocol
This protocol is adapted from standard checkerboard assay methodologies.[1][2][5]
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the selected β-lactam antibiotic in an appropriate solvent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of this compound along the y-axis of the plate.
-
Create a two-fold serial dilution of the β-lactam antibiotic along the x-axis of the plate.
-
This creates a "checkerboard" of varying antibiotic concentrations.
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index: FIC Index = FIC of this compound + FIC of β-lactam.
-
Time-Kill Assay Protocol
This protocol is based on standard time-kill assay procedures.[3][6][7]
-
Preparation of Bacterial Culture: Grow the test organism in CAMHB to the logarithmic phase of growth.
-
Inoculum Preparation: Dilute the logarithmic phase culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in fresh CAMHB.
-
Experimental Setup: Prepare tubes containing:
-
Growth control (no antibiotic)
-
This compound alone (at a sub-inhibitory concentration, e.g., 1/2 MIC)
-
β-lactam antibiotic alone (at a sub-inhibitory concentration, e.g., 1/2 MIC)
-
Combination of this compound and the β-lactam antibiotic (at the same sub-inhibitory concentrations)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates. Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.
Visualizing Experimental Workflows
Conclusion
The combination of this compound and β-lactam antibiotics represents a theoretically sound approach to combatting Gram-positive pathogens. The distinct mechanisms of action targeting protein synthesis and cell wall integrity provide a strong rationale for potential synergy. While specific experimental data is not yet widely available, the well-established checkerboard and time-kill assay methodologies outlined in this guide provide a clear path for researchers to rigorously evaluate this promising antibiotic combination. The systematic application of these protocols will be instrumental in generating the necessary data to assess the clinical potential of this therapeutic strategy.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro Gram-positive antimicrobial activity of evernimicin (SCH 27899), a novel oligosaccharide, compared with other antimicrobials: a multicentre international trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Everninomicin D and Teicoplanin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the evaluation of novel and existing antibiotics is paramount. This guide provides a detailed in vitro comparison of Everninomicin D, an oligosaccharide antibiotic, and teicoplanin, a well-established glycopeptide. The following sections present a summary of their activity, detailed experimental protocols for susceptibility testing, and a visualization of their distinct mechanisms of action.
Quantitative In Vitro Activity
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and teicoplanin against a range of clinically significant Gram-positive bacteria. Data is compiled from multiple studies to provide a comparative overview.
| Bacterial Species | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | This compound | 1427 | - | - | 1.0 | [1][2] |
| Teicoplanin | - | 0.5 - 4 | - | 2.0 | ||
| Staphylococcus epidermidis (Oxacillin-Resistant) | This compound | 1427 | - | - | 1.0 | [1][2] |
| Teicoplanin | - | - | - | - | ||
| Enterococcus faecalis | This compound | 1517 | - | - | 1.0 | [1][2] |
| Teicoplanin | - | ≤0.03 - >128 | 0.5 | 1.0 | ||
| Enterococcus faecium | This compound | 1517 | - | - | 1.0 | [1][2] |
| Teicoplanin | - | ≤0.03 - >128 | 1.0 | 2.0 | ||
| Streptococcus pneumoniae | This compound | 1452 | - | <0.1 | 0.047 | [1][2] |
| Teicoplanin | - | 0.03 - 0.12 | - | - | ||
| Non-pneumococcal streptococci | This compound | 1388 | - | - | - | [1][2] |
| Teicoplanin | - | - | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. A lower MIC value indicates greater potency. Data for teicoplanin against some organisms were not available in the same comparative context.
Experimental Protocols
The determination of in vitro susceptibility is crucial for evaluating the potential efficacy of antimicrobial agents. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility and comparability of results.
Broth Microdilution Method (According to CLSI Guidelines)
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
a. Inoculum Preparation:
-
Select three to five well-isolated colonies of the same morphological type from an agar plate culture.
-
Touch the top of each colony with a sterile loop or needle.
-
Transfer the growth to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (usually 2 to 6 hours).
-
Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This results in a suspension containing approximately 1 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:100 in sterile broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Test Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agents in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
The final volume in each well is typically 100 µL.
-
Inoculate each well with 5 µL of the standardized inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
-
Incubate the plates at 35°C for 16 to 20 hours in ambient air.
c. Interpretation of Results:
-
Following incubation, examine the microtiter plates for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Etest® Method
The Etest is a gradient diffusion method that provides a quantitative MIC value.
a. Inoculum Preparation:
-
Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
b. Test Procedure:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Inoculate a dry Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions.
-
Allow the agar surface to dry for 5 to 15 minutes.
-
Aseptically apply the Etest strip to the agar surface with the MIC scale facing upwards.
-
Ensure that the entire length of the strip is in complete contact with the agar surface.
-
Incubate the plates at 35°C for 16 to 20 hours.
c. Interpretation of Results:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the lower part of the ellipse of growth inhibition intersects the Etest strip.
Mechanisms of Action and Experimental Workflow
The distinct mechanisms of action of this compound and teicoplanin underpin their antibacterial activity. Teicoplanin inhibits the synthesis of the bacterial cell wall, while this compound targets protein synthesis. The experimental workflow for a comparative in vitro study is designed to ensure a systematic and unbiased evaluation.
Caption: Workflow for comparative in vitro susceptibility testing.
Caption: Distinct mechanisms of antibiotic action.
References
Comparative Efficacy of Everninomicin D in Animal Models of Severe Infection: A Guide for Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Everninomicin D, an oligosaccharide antibiotic, in a relevant animal model of severe bacterial infection, alongside data from established animal models of sepsis for commonly used antibiotics. This information is intended to help researchers evaluate the potential of this compound for further investigation in the context of sepsis.
Executive Summary
This compound has demonstrated significant efficacy in a murine model of lethal pneumonia caused by Streptococcus pneumoniae, a condition that can lead to sepsis. In these studies, this compound (also known as Ziracin or SCH27899) exhibited survival rates comparable or superior to standard-of-care antibiotics such as ceftriaxone and vancomycin. While direct studies of this compound in gold-standard sepsis models like cecal ligation and puncture (CLP) are not available in the reviewed literature, its potent in vivo activity against severe, systemic Gram-positive infections suggests its potential as a candidate for sepsis therapeutics. This guide presents the available data for this compound and compares it with the performance of other antibiotics in established sepsis models to provide a framework for future research directions.
Data Presentation: Efficacy of this compound and Comparator Antibiotics
The following tables summarize the quantitative data on the efficacy of this compound in a murine pneumonia model and other antibiotics in various animal models of sepsis.
Table 1: Efficacy of this compound (Ziracin/SCH27899) in a Murine Pneumonia Model
| Animal Model | Pathogen | Treatment Protocol | Key Efficacy Endpoints | Comparator(s) | Source(s) |
| Lethal Pneumonia (Immunocompetent Mice) | Streptococcus pneumoniae (penicillin-susceptible) | Single intravenous injection of 60 mg/kg at 18h post-infection. | 100% survival and complete bacterial clearance from lungs. | Ceftriaxone | [1][2] |
| Lethal Pneumonia (Immunocompetent Mice) | Streptococcus pneumoniae (penicillin-susceptible) | Delayed therapy: 30 mg/kg once daily for 3 days, initiated at 48h post-infection. | 83% survival rate. | - | [1][3] |
| Lethal Pneumonia (Leukopenic Mice) | Streptococcus pneumoniae (penicillin-resistant) | 30 mg/kg once daily for 2 days, initiated 18h post-infection. | 83% survival rate and complete bacterial eradication. | Vancomycin | [1][2][3] |
| PD50 (50% Protective Dose) | |||||
| Lethal Pneumonia (Immunocompetent Mice) | Streptococcus pneumoniae (penicillin-susceptible) | Single intravenous injection. | PD50: 24.8 mg/kg | Ceftriaxone (PD50: 24.6 mg/kg) | [1][2] |
| Lethal Pneumonia (Leukopenic Mice) | Streptococcus pneumoniae (penicillin-resistant) | Single intravenous injection. | PD50: 40.5 mg/kg | Vancomycin (PD50: 44.2 mg/kg) | [1][2] |
Table 2: Efficacy of Comparator Antibiotics in Animal Models of Sepsis
| Antibiotic | Animal Model | Pathogen(s) | Treatment Protocol | Key Efficacy Endpoints | Source(s) |
| Imipenem | CLP-induced Sepsis (Mice) | Polymicrobial | 25 mg/kg, subcutaneous administration. | Increased survival rate, reduced bacterial load, endotoxin levels, and inflammatory cytokines. | [4] |
| CLP-induced Sepsis (Mice) | Polymicrobial | 125 mg/kg, subcutaneous administration. | Reduced bacterial load but increased liver enzymes, endotoxin, and inflammatory cytokines. | [4] | |
| Vancomycin | Hematogenous Pulmonary Infection (Immunocompromised Mice) | Vancomycin-insensitive S. aureus (VISA) | 100 mg/kg/day | 40-45% survival rate. | [5] |
| Linezolid | Hematogenous Pulmonary Infection (Immunocompromised Mice) | Vancomycin-insensitive S. aureus (VISA) | 100 mg/kg/day | 85% survival rate (significantly improved compared to vancomycin). | [5] |
| Acute Septicemia (Mice) | Klebsiella pneumoniae, Pseudomonas aeruginosa | 100 mg/kg/dose, oral, at 0.5 and 4h post-challenge. | No significant effect on LD50. | [6][7][8] | |
| Ceftriaxone | CLP-induced Sepsis (Mice) | Polymicrobial | 100 mg/kg, subcutaneous, 3h post-CLP (sub-protective dose). | 37.5% protection. | [9] |
| Sepsis (Rabbits) | Salmonella enterica | 15 mg/kg, intravenous, immediately after inoculum. | Reduced bacterial load and endotoxin levels; decreased IL-6 and TNF-α. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
This compound (Ziracin) in Murine Pneumonia Model
-
Animal Model: Immunocompetent or leukopenic CD1 mice.
-
Infection: Intranasal inoculation with a lethal dose of penicillin-susceptible or penicillin-resistant Streptococcus pneumoniae.
-
Therapeutic Intervention:
-
Single-dose efficacy: A single intravenous injection of Ziracin at varying doses (e.g., 60 mg/kg) administered 18 hours post-infection.
-
Delayed therapy: Multiple doses (e.g., 30 mg/kg once daily for 3 days) initiated 48 hours post-infection.
-
-
Endpoints:
-
Survival rate monitored over a specified period.
-
Bacterial clearance from the lungs, assessed by quantitative culture of lung homogenates.
-
Histopathological examination of lung tissues to assess recovery from pneumonia.
-
-
Comparators: Ceftriaxone and vancomycin administered at clinically relevant doses.[1][2][3]
Cecal Ligation and Puncture (CLP) Sepsis Model
-
Animal Model: Typically C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve (the percentage of cecum ligated determines the severity of sepsis).
-
Puncture the ligated cecum with a needle (the needle gauge and number of punctures also modulate severity).
-
Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.
-
Return the cecum to the abdomen and suture the incision in layers.
-
-
Therapeutic Intervention: Administration of antibiotics (e.g., imipenem at 25 mg/kg subcutaneously) at a specified time post-CLP.
-
Endpoints:
-
Survival rate over a defined period (e.g., 7-10 days).
-
Bacterial load in blood and peritoneal fluid.
-
Levels of inflammatory cytokines (e.g., TNF-α, IL-6) and endotoxin in plasma and tissues.
-
Assessment of organ injury (e.g., liver enzymes).
-
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
-
Animal Model: Various mouse or rat strains.
-
Procedure: Intraperitoneal or intravenous injection of a specific dose of LPS from Gram-negative bacteria (e.g., E. coli). The dose determines the severity of the inflammatory response and mortality.
-
Therapeutic Intervention: Administration of the test compound before or after the LPS challenge.
-
Endpoints:
-
Survival rate.
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or plasma.
-
Assessment of organ damage markers.
-
Visualizations
The following diagrams illustrate key concepts related to sepsis and the experimental workflow.
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Caption: Simplified signaling pathway in sepsis.
References
- 1. In vivo activity and pharmacokinetics of ziracin (SCH27899), a new long-acting everninomicin antibiotic, in a murine model of penicillin-susceptible or penicillin-resistant pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Activity and Pharmacokinetics of Ziracin (SCH27899), a New Long-Acting Everninomicin Antibiotic, in a Murine Model of Penicillin-Susceptible or Penicillin-Resistant Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imipenem alters systemic and liver inflammatory responses in CLP- induced sepsis mice in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of linezolid on the 50% lethal dose and 50% protective dose in treatment of infections by Gram-negative pathogens in naive and immunosuppressed mice and on the efficacy of ciprofloxacin in an acute murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Coupling killing to neutralization: combined therapy with ceftriaxone/Pep19-2.5 counteracts sepsis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
